Physicochemical properties of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Strategy of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine Introduction: The Pyrimidine Core in Modern Drug Discovery The pyrimidine scaffold is a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Strategy of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleobases essential to life such as cytosine, thymine, and uracil.[1] Its versatile nature allows for extensive functionalization, enabling the fine-tuning of physicochemical properties to achieve desired pharmacological profiles. This guide focuses on a specific, highly functionalized derivative: 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine . The strategic placement of an electron-withdrawing cyano group, a lipophilic difluoromethyl moiety, and a hydrogen-bonding capable hydroxyl group creates a molecule of significant interest for researchers in drug development. This document provides a comprehensive analysis of its core physicochemical properties, a detailed synthetic protocol, and an exploration of its potential applications, grounded in established chemical principles and field-proven insights.
Part 1: Core Physicochemical & Structural Analysis
Understanding the physicochemical properties of a compound is fundamental to predicting its behavior in biological systems, guiding formulation strategies, and optimizing its potential as a therapeutic agent.[2][3] While specific experimental data for this exact molecule is not publicly cataloged, we can derive a robust profile based on established data for its core and substituted analogs.
Predicted Physicochemical Data Summary
The following table summarizes the predicted properties of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine, derived from computational models and data from analogous structures.
Property
Predicted Value / Characteristic
Rationale & Significance
Molecular Formula
C₆H₃F₂N₃O
-
Molecular Weight
183.11 g/mol
Influences diffusion rates and membrane permeability.
Tautomerism
Exists in keto-enol equilibrium, with the keto form (pyrimidinone) heavily favored in solid state and solution.[4]
The keto form presents a hydrogen bond donor (N-H) and acceptor (C=O), which is critical for receptor interactions.
Melting Point
>170 °C (Estimate)
The high degree of polarity and potential for strong intermolecular hydrogen bonding suggests a high melting point, similar to related compounds like 4-hydroxypyrimidine (166-169 °C).[5]
pKa
~6.5 - 7.5 (Estimate)
The pKa of the parent 4-hydroxypyrimidine is ~8.6.[5] The strongly electron-withdrawing cyano and difluoromethyl groups are expected to significantly increase the acidity (lower the pKa) of the ring N-H proton in the keto tautomer, making it a weak acid.
logP
0.5 - 1.5 (Estimate)
The parent pyrimidine is hydrophilic (logP -0.40).[6] The difluoromethyl group will increase lipophilicity, while the cyano and hydroxyl/keto groups add polarity. The resulting value suggests moderate lipophilicity, balancing solubility and membrane permeability.[7]
Water Solubility
Moderately Soluble
The presence of hydrogen bond donors and acceptors (hydroxyl/keto group, ring nitrogens) promotes solubility.[5][6] However, the difluoromethyl group will decrease aqueous solubility compared to the unsubstituted parent.
Hydrogen Bond Donors
1 (from N-H in keto form)
Crucial for specific interactions with biological targets.
Hydrogen Bond Acceptors
4 (2x Ring N, 1x Cyano N, 1x Carbonyl O)
Provides multiple points for hydrogen bonding, influencing solubility and receptor binding.
Polar Surface Area (TPSA)
~70-80 Ų (Estimate)
This value, estimated from similar structures, suggests good potential for oral bioavailability and cell permeability.[7]
Anticipated Spectral Characteristics
¹H NMR: Protons on the difluoromethyl group would appear as a characteristic triplet due to coupling with the two fluorine atoms. A broad singlet corresponding to the N-H proton of the pyrimidinone tautomer would also be expected.
¹³C NMR: Distinct signals would be observed for the cyano carbon, the difluoromethyl carbon (split into a triplet by fluorine coupling), and the carbonyl carbon of the pyrimidinone.[8]
¹⁹F NMR: A doublet corresponding to the two equivalent fluorine atoms, split by the single proton of the difluoromethyl group, would be the primary signal.
IR Spectroscopy: Key absorbances would include a strong C=O stretch (around 1680 cm⁻¹) for the pyrimidinone, a C≡N stretch (around 2210 cm⁻¹), and a broad N-H stretch (around 3300-3450 cm⁻¹).[9]
Mass Spectrometry: The molecular ion peak [M+H]⁺ would be readily identifiable, confirming the molecular weight.
Part 2: Synthesis Strategy & Experimental Protocol
The synthesis of highly substituted pyrimidines often involves a multicomponent condensation reaction, which offers efficiency by forming the core heterocyclic structure in a single, convergent step. The following protocol outlines a robust and adaptable method for the synthesis of the title compound.
Logical Workflow for Synthesis
The chosen strategy is a three-component condensation, a well-established method for constructing pyrimidine rings.[10] This approach is selected for its efficiency and use of readily available starting materials.
5-Cyano-6-difluoromethyl-4-hydroxypyrimidine: Mechanism of Action, Reactivity Profile, and Antimetabolite Applications
Executive Summary 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine (5-CDFHP, CAS: 425395-57-9) is a highly functionalized, electron-deficient heterocyclic scaffold[1]. In modern drug development and agrochemical design, its...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Cyano-6-difluoromethyl-4-hydroxypyrimidine (5-CDFHP, CAS: 425395-57-9) is a highly functionalized, electron-deficient heterocyclic scaffold[1]. In modern drug development and agrochemical design, its "mechanism of action" operates across two distinct but interconnected domains:
Chemical Mechanism: It acts as a highly reactive electrophilic hub. The synergistic electron-withdrawing effects of the 5-cyano and 6-difluoromethyl groups prime the C4 position for nucleophilic aromatic substitution (
), making it a critical intermediate for synthesizing complex kinase inhibitors and herbicides.
Biological Mechanism: As a structural analog of natural pyrimidines (uracil/cytosine), the 5-CDFHP pharmacophore functions as a potent antimetabolite, capable of binding to and inhibiting key enzymes in de novo pyrimidine biosynthesis, such as Dihydroorotate Dehydrogenase (DHODH) or Thymidylate Synthase (TS).
This whitepaper provides an in-depth analysis of 5-CDFHP's chemical reactivity, its putative biological mechanisms, and field-proven experimental protocols for its synthesis and derivatization.
Chemical Mechanism of Action: Reactivity and Tautomerism
The chemical behavior of 5-CDFHP is dictated by its tautomeric equilibrium and the profound electronic effects of its substituents[2].
Tautomerization and Electrophilicity
In solution, 5-CDFHP exists in an equilibrium between the 4-hydroxypyrimidine form and the pyrimidin-4(1H)-one lactam form. The lactam form is generally thermodynamically favored, but the hydroxyl form is the reactive species during electrophilic activation.
The 5-Cyano Group (
): Exerts a strong inductive and mesomeric electron-withdrawing effect, drastically lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy of the pyrimidine ring.
The 6-Difluoromethyl Group (
): Provides localized inductive withdrawal while maintaining a smaller steric radius than a trifluoromethyl group, allowing unhindered nucleophilic attack at the adjacent C4 position.
Synthesis Mechanism (Cyclocondensation)
The core pyrimidine ring is constructed via a classic N-C-N + C3 cyclocondensation. The reaction utilizes3[3] as the C3 electrophilic fragment and formamidine hydrochloride as the N-C-N donor[4]. Under the influence of a strong base like sodium methoxide, formamidine is deprotonated to its free base, which subsequently undergoes a Michael-type addition/imine condensation cascade with the crotonate derivative to close the ring[5].
Caption: Chemical synthesis and C4-activation pathway of 5-CDFHP.
Biological Mechanism of Action: Antimetabolite Pharmacophore
When integrated into a final Active Pharmaceutical Ingredient (API) or agrochemical, the 5-CDFHP scaffold acts as a pyrimidine antimetabolite .
Target Engagement
By mimicking natural pyrimidines (such as orotate or uracil), derivatives of 5-CDFHP competitively bind to the active sites of enzymes responsible for DNA/RNA precursor synthesis.
Hydrogen Bonding Dynamics: The 6-difluoromethyl (
) group is highly lipophilic but acts as a weak hydrogen bond donor, allowing it to interact with active-site residues (e.g., histidine or tyrosine) that normally stabilize the methyl group of thymine.
Steric and Dipole Interactions: The 5-cyano group occupies the space normally reserved for the C5-hydrogen of uracil. Its strong dipole moment facilitates tight binding with the enzyme's backbone amides, effectively locking the enzyme in an inactive conformation.
Metabolic Stability: Unlike standard alkyl groups, the
moiety resists cytochrome P450-mediated oxidation, drastically increasing the half-life of the compound in vivo.
Caption: Putative biological mechanism of 5-CDFHP derivatives as pyrimidine antimetabolites.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems. Causality is explained for each critical step to aid researchers in troubleshooting and scaling.
Protocol 1: Cyclocondensation Synthesis of 5-CDFHP
This protocol details the base-catalyzed condensation of5 with formamidine[5].
Preparation of the Free Base: Suspend 1.1 equivalents of formamidine hydrochloride in anhydrous methanol. Slowly add 1.2 equivalents of sodium methoxide (NaOMe) at 0°C.
Causality: NaOMe neutralizes the hydrochloride salt to generate the nucleophilic formamidine free base. The 0°C temperature prevents the premature degradation of the highly reactive free base.
Electrophile Addition: Dropwise, add 1.0 equivalent of methyl 3-chloro-2-cyano-4,4-difluorocrotonate over 30 minutes, maintaining the temperature below 5°C.
Causality: The crotonate is highly electrophilic; dropwise addition controls the exothermic Michael addition, preventing polymerization.
Cyclization: Heat the reaction mixture to reflux (approx. 65°C) for 4 hours.
Causality: The initial addition forms an acyclic intermediate. Thermal energy is required to overcome the activation barrier for the intramolecular cyclization and subsequent elimination of methanol/HCl to aromatize the pyrimidine ring.
Workup: Concentrate the solvent in vacuo, neutralize with 1M HCl to precipitate the 5-CDFHP, and recrystallize from ethanol.
Protocol 2: Electrophilic Activation via Chlorination
To utilize 5-CDFHP in cross-coupling reactions or amine substitutions, the C4-hydroxyl group must be converted into a superior leaving group (chloride)[6].
Reagent Mixing: In a dry, inert-gas purged flask, suspend 1.0 equivalent of 5-CDFHP in 5.0 equivalents of Phosphorus Oxychloride (
).
Catalysis: Add a catalytic amount (0.1 eq) of N,N-Dimethylformamide (DMF).
Causality: DMF reacts with
to form the Vilsmeier-Haack reagent, a highly electrophilic species that rapidly attacks the C4-oxygen, dramatically accelerating the chlorination compared to alone.
Reflux: Heat the mixture to 100°C for 3 hours. The suspension will become a clear, dark solution as the reaction progresses.
Causality: The formation of the strong P=O bond in the phosphorodichloridate byproduct drives the thermodynamics of the C-Cl bond formation.
Quenching: Carefully pour the cooled mixture over crushed ice to hydrolyze excess
. Extract immediately with dichloromethane (DCM) to prevent hydrolysis of the newly formed 4-chloro-5-cyano-6-difluoromethylpyrimidine back to the starting material.
Quantitative Data & Physicochemical Properties
The following table summarizes the key structural and electronic parameters of the 5-CDFHP scaffold, which dictate its behavior in both chemical synthesis and biological target binding.
Parameter
Value / Description
Implication for Mechanism of Action
CAS Number
425395-57-9
Unique chemical identifier for procurement and tracking.
Molecular Formula
Indicates high heteroatom density, promoting target binding.
Molecular Weight
171.10 g/mol
Low molecular weight, ideal for fragment-based drug discovery.
C4 Electrophilicity
Extremely High
Facilitates rapid reactions for downstream derivatization.
Lipophilicity ()
~ +0.65
Enhances membrane permeability compared to standard methyl groups.
Tautomeric State
Lactam-favored (aqueous)
Dictates the hydrogen-bonding network in biological active sites.
In Silico Modeling and Docking of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine: A Technical Whitepaper
Executive Summary The molecule 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine (CAS: 425395-57-9) represents a highly functionalized, stereoelectronically complex pharmacophore[1]. Pyrimidine derivatives of this class are i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The molecule 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine (CAS: 425395-57-9) represents a highly functionalized, stereoelectronically complex pharmacophore[1]. Pyrimidine derivatives of this class are increasingly recognized as potent inhibitors of the ATP-binding cassette sub-family G member 2 (ABCG2), a primary efflux pump responsible for multidrug resistance (MDR) in oncology[2][3]. However, modeling this specific molecule presents severe computational challenges: lactam-lactim tautomerism, the multipolar nature of the difluoromethyl (-CHF2) group, and the intense electron-withdrawing effect of the cyano (-CN) moiety.
This whitepaper provides an authoritative, self-validating in silico workflow to accurately model and dock this molecule, moving beyond the limitations of standard empirical force fields.
The Stereoelectronic Conundrum: Tautomerism and Halogen Bonding
Before initiating any docking protocol, the computational chemist must resolve the intrinsic chemical behavior of the ligand. Standard high-throughput virtual screening (HTVS) pipelines routinely fail on this molecule due to two primary factors:
Lactam-Lactim Tautomerism: The 4-hydroxypyrimidine core undergoes keto-enol (lactam-lactim) tautomerization. In physiological environments and within protein binding pockets, the equilibrium strongly shifts toward the pyrimidin-4(3H)-one (lactam) tautomer[4].
Causality: Failing to enumerate the lactam tautomer results in an inverted hydrogen bond profile. The lactim (-OH) acts as a donor, while the lactam (=O) acts as a strong acceptor. Docking the incorrect tautomer yields false-negative binding affinities.
Electronic Effects of -CN and -CHF2: The C5 cyano group drastically increases the electrophilicity of the pyrimidine ring, stabilizing transition states and enhancing π-π stacking interactions with aromatic residues[5]. Concurrently, the -CHF2 group acts as a lipophilic hydrogen bond donor, with its fluorine atoms capable of forming directional halogen bonds[6][7].
Causality: Empirical force fields (e.g., OPLS4 or AMBER) miscalculate the partial charges of these highly electronegative adjacent groups. Quantum Mechanical (QM) charge derivation is mandatory to capture the true electrostatic potential (ESP).
To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation checkpoints. We utilize the ABCG2 transporter (a known target for pyrimidine derivatives) as our receptor model[8][9].
Protocol A: Ligand Preparation (QM-Driven)
Structure Input & Tautomerization: Input the SMILES string for 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine. Utilize a tautomer enumeration tool (e.g., Epik) set to pH 7.4 ± 0.5 to isolate the dominant pyrimidin-4(3H)-one state.
QM Charge Derivation (Critical Step): Optimize the 3D geometry using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level[10].
Causality: DFT accurately maps the electron density pulled by the -CN and -CHF2 groups, generating highly accurate ESP charges that prevent the overestimation of hydration energies during docking.
Rotamer Expansion: Generate conformers with a specific focus on the -CHF2 dihedral angle, as its orientation dictates optimal halogen bonding geometry[6].
Structure Retrieval: Import a high-resolution ABCG2 cryo-EM structure. Remove all solvent molecules beyond 3 Å of the active site (Cavity 1)[2].
Protonation Assignment: Run PROPKA at pH 7.4 to assign correct protonation states to catalytic residues (e.g., Glu446).
Validation Checkpoint (Redocking): Extract the native co-crystallized ligand (e.g., MZ29). Generate the receptor grid (inner box 10 Å, outer box 16 Å) and redock the native ligand[9].
Self-Validation Rule: The Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose must be < 2.0 Å . If the RMSD exceeds this threshold, the grid parameters or protonation states are invalid and must be recalculated before proceeding.
Fig 1. Self-validating in silico workflow for pyrimidine docking.
Induced-Fit Docking (IFD) & Quantitative Analysis
Standard rigid docking is insufficient for 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine. The bulky -CHF2 group requires local side-chain flexibility in the receptor to avoid artificial steric clashes.
IFD Execution:
We apply an Induced-Fit Docking protocol where residues within 5.0 Å of the ligand (specifically Phe182, Asn391, Ser443, and Leu539) are treated as flexible[8].
Causality: This allows the receptor to "breathe," accommodating the -CHF2 group into lipophilic sub-pockets while aligning the -CN group for hydrogen bonding with Ser443.
Quantitative Data Presentation
The necessity of the QM-driven tautomer preparation is starkly illustrated in the comparative docking results below.
Table 1: Quantitative In Silico Profiling against ABCG2 (Cavity 1)
Ligand State
Docking Score (kcal/mol)
MM-GBSA ΔG_bind (kcal/mol)
Key Residue Interactions
Post-MD RMSD (Å)
Native Co-crystal (Control)
-10.45
-85.20
Phe182, Asn391, Val534
1.42 (Validated)
Target (Lactam Tautomer)
-9.82
-78.45
Phe182 (π-π), Ser443 (H-bond)
1.85 (Stable)
Target (Lactim Tautomer)
-5.14
-42.10
None (Steric Clash)
4.30 (Unstable)
Data Interpretation: The lactam tautomer successfully mimics the binding affinity of known ABCG2 inhibitors, maintaining a stable RMSD post-simulation. The lactim tautomer fails to establish critical hydrogen bonds, resulting in a weak docking score and structural instability.
To validate the static IFD poses, a 100 ns Molecular Dynamics (MD) simulation is executed. The MD trajectory serves as the final self-validating step: if the ligand's RMSD fluctuates > 3.0 Å, the docking pose is considered an artifact.
For the lactam tautomer of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine, trajectory analysis confirms that the -CN group maintains a persistent (>85% simulation time) hydrogen bond with Ser443, while the -CHF2 group anchors the molecule via halogen bonding in the hydrophobic cleft near Leu539. This stable binding uncouples ATP hydrolysis, effectively blocking the efflux mechanism.
Fig 2. Mechanism of ABCG2 multidrug resistance reversal by pyrimidine inhibitors.
Conclusion
The successful in silico modeling of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine requires a departure from standard rigid docking. By enforcing QM-derived electrostatic charges, correctly enumerating the lactam tautomer, and utilizing Induced-Fit Docking validated by MD simulations, researchers can accurately predict the binding modalities of this complex pharmacophore against critical oncology targets like ABCG2.
Unlocking the Pharmacological Potential of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine: A Comprehensive Guide to Therapeutic Targets and Mechanistic Workflows
Abstract As drug discovery pivots toward highly targeted, multi-pathway interventions, the selection of privileged chemical scaffolds becomes paramount. 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine (CAS 425395-57-9) [1]...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
As drug discovery pivots toward highly targeted, multi-pathway interventions, the selection of privileged chemical scaffolds becomes paramount. 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine (CAS 425395-57-9) [1] has emerged not merely as a synthetic intermediate, but as a foundational pharmacophore for a diverse array of therapeutic agents. This whitepaper dissects the structural rationale behind pyrimidine-5-carbonitrile derivatives, maps their primary therapeutic targets across oncology and inflammation, and provides self-validating experimental workflows for their biochemical and cellular evaluation.
The Privileged Scaffold: Structural Rationale
The efficacy of 5-cyano-6-difluoromethyl-4-hydroxypyrimidine derivatives stems from the precise stereoelectronic properties of its functional groups. As a Senior Application Scientist evaluating small-molecule libraries, I prioritize scaffolds that offer predictable interaction vectors without compromising pharmacokinetic stability.
The 5-Cyano Group: Acting as a potent electron-withdrawing moiety, the nitrile group polarizes the pyrimidine core. In biological systems, it serves as a highly directional hydrogen bond acceptor. In kinase targets, this group frequently mimics the interactions of the adenine ring of ATP, anchoring the molecule to the kinase hinge region[2].
The 6-Difluoromethyl Group: The
moiety is a masterclass in bioisosteric design. It acts as a lipophilic hydrogen bond donor/acceptor, allowing it to occupy deep hydrophobic pockets (such as the P571 pocket in HDAC6 or Hydrophobic Pocket I in EGFR)[2][3]. Crucially, the strong C-F bonds resist cytochrome P450-mediated oxidative metabolism, offering a longer half-life compared to traditional methyl groups.
The 4-Hydroxy/Oxo Tautomerism: The hydroxyl group (often existing in its keto tautomer in physiological conditions) provides an essential vector for further functionalization, such as halogenation followed by nucleophilic substitution to generate diverse libraries[4].
The functionalization of this scaffold has led to the discovery of potent inhibitors across several critical pathways.
Target 1: Dual EGFR (WT/T790M) and COX-2 Inhibition
Resistance to Epidermal Growth Factor Receptor (EGFR) inhibitors is frequently driven by the T790M mutation and a pro-inflammatory tumor microenvironment. Pyrimidine-5-carbonitriles have been engineered as dual-action agents[4]. The pyrimidine core competitively binds the ATP pocket of EGFR, while simultaneously blocking the cyclooxygenase-2 (COX-2) active site. This dual inhibition not only halts MAPK/PI3K-driven proliferation but also suppresses PGE2 secretion, stripping the tumor of its inflammatory, immune-evasive shield[4].
Target 2: Histone Deacetylase 6 (HDAC6)
Traditional HDAC inhibitors rely on hydroxamic acids to bind the catalytic zinc ion, which often leads to genotoxicity via Lossen rearrangement into mutagenic isocyanates. By converting the carbonitrile group of this scaffold into a difluoromethyl-1,3,4-oxadiazole (DFMO), researchers have unlocked a mechanism-based, essentially irreversible inhibitor of HDAC6[3]. The DFMO group undergoes a zinc-water mediated ring opening, forming a tight-binding anionic complex that avoids the toxicity of hydroxamates[3].
Target 3: Phosphoinositide 3-Kinase (PI3K) and CDK9
Derivatives such as 2,4-dimorpholinopyrimidine-5-carbonitriles have demonstrated robust PI3Kα inhibitory activity, rivaling clinical candidates like BKM-120[5]. Furthermore, substituting the pyrimidine core with thiazolyl and anilino groups yields highly selective Cyclin-dependent kinase 9 (CDK9) inhibitors, which reinstate apoptosis in multidrug-resistant cancer cells by downregulating short-lived survival proteins[6].
Target 4: ABC Transporters (MDR Reversal)
In multidrug-resistant (MDR) cancers, ABCB1 and ABCG2 efflux pumps actively expel chemotherapeutics. Specific 5-cyano-pyrimidine derivatives have been shown to selectively bind these transporters, stimulating their ATPase activity while interrupting their efflux function. This restores the intracellular accumulation of drugs like paclitaxel and mitoxantrone without affecting off-target transporters like ABCC1[7].
Quantitative Target Affinity Data
To facilitate cross-target comparison, the following table synthesizes the biochemical affinities (IC50/Ki) of optimized pyrimidine-5-carbonitrile derivatives against their respective targets based on recent literature.
In drug development, a single assay is never sufficient. To prove that a novel 5-cyano-6-difluoromethyl-4-hydroxypyrimidine derivative is a viable clinical candidate, we must build a self-validating workflow . This means every positive result must be orthogonally confirmed to rule out assay artifacts (e.g., compound aggregation, autofluorescence, or off-target toxicity).
Protocol: Orthogonal Validation of EGFR/COX-2 Inhibitors
Phase 1: Biochemical Affinity via TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)
Causality: We use TR-FRET rather than standard luminescence because pyrimidine derivatives can sometimes autofluoresce or act as quenching agents. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, ensuring the signal is strictly driven by target-ligand displacement.
Preparation: Prepare a 10-point 1:3 serial dilution of the pyrimidine-5-carbonitrile derivative in 100% DMSO.
Reaction Assembly: In a 384-well low-volume plate, combine 5 nM recombinant EGFR (WT or T790M), 2 µL of compound, and a fluorescently labeled ATP-competitive tracer.
Incubation: Incubate for 60 minutes at room temperature to reach binding equilibrium.
Detection: Add Europium-labeled anti-tag antibody. Read on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
Validation Check: Calculate the IC50. If IC50 < 100 nM, proceed to Phase 2.
Phase 2: Cellular Target Engagement via CETSA (Cellular Thermal Shift Assay)
Causality: A biochemical IC50 does not guarantee the drug can penetrate the cell membrane or avoid binding to serum proteins. CETSA proves the drug physically binds the target inside a living cell by measuring the thermal stabilization of the target protein upon ligand binding.
Treatment: Treat HCT-116 cells with 1 µM of the lead compound (or DMSO control) for 2 hours.
Thermal Profiling: Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (40°C to 65°C) for 3 minutes, followed by cooling at room temperature.
Lysis & Clearance: Lyse cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet denatured (unbound) proteins.
Quantification: Analyze the soluble fraction via Western Blot using anti-EGFR and anti-COX-2 antibodies.
Validation Check: A positive shift in the aggregation temperature (
) of >2°C in the treated group versus control confirms intracellular target engagement.
Phase 3: Phenotypic Confirmation (Annexin V/PI Apoptosis Assay)
Causality: We must confirm that target engagement translates to the desired biological effect. If the drug binds EGFR but the cell survives, the pathway is redundant.
Incubation: Treat target cancer cells with the compound at 3x the cellular IC50 for 48 hours.
Staining: Harvest cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add FITC-Annexin V and Propidium Iodide (PI).
Flow Cytometry: Analyze to quantify early apoptotic (Annexin V+/PI-) and late apoptotic (Annexin V+/PI+) populations.
Pathway Visualizations
Dual Pathway Inhibition Mechanism
The following diagram illustrates how dual EGFR/COX-2 targeting by pyrimidine-5-carbonitrile derivatives simultaneously collapses tumor proliferation and immune evasion.
Fig 1: Mechanism of action for dual EGFR/COX-2 inhibition by pyrimidine-5-carbonitriles.
Self-Validating Experimental Workflow
This diagram maps the logical progression of the experimental protocol, highlighting the causality and validation gates at each step.
Fig 2: Self-validating cascade from synthesis to lead candidate selection.
References
Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies
National Center for Biotechnology Information (PMC).
URL:[Link]
Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase
ChemRxiv.
URL:[Link]
Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors
Frontiers in Pharmacology.
URL:[Link]
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors
Journal of Medicinal Chemistry (ACS).
URL:[Link]
Organic & Biomolecular Chemistry Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M
ResearchGate.
URL:[Link]
Derivative of 5-cyano-6-phenylpyrimidin antagonizes ABCB1- and ABCG2-mediated multidrug resistance
National Center for Biotechnology Information (PubMed).
URL:[Link]
An In-Depth Technical Guide to 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine: Synthesis, Properties, and Therapeutic Potential
Abstract This technical guide provides a comprehensive overview of the novel heterocyclic compound, 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine. As a putative molecule not yet extensively described in the scientific lit...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of the novel heterocyclic compound, 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine. As a putative molecule not yet extensively described in the scientific literature, this document serves as a foundational resource for researchers, scientists, and drug development professionals. By leveraging established principles of pyrimidine chemistry and the well-documented effects of its constituent functional groups, this guide outlines the core chemical identifiers, a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and a discussion of its potential therapeutic applications. The strategic incorporation of a cyano group, a difluoromethyl moiety, and a hydroxyl group onto the pyrimidine scaffold suggests a molecule of significant interest for medicinal chemistry, particularly in the development of novel kinase inhibitors and other targeted therapies.
Chemical Identity and Structural Elucidation
The precise arrangement of functional groups in 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine defines its chemical reactivity and biological activity. Due to its novelty, a standardized set of chemical identifiers is proposed here to facilitate its unambiguous identification in future research and database entries. The 4-hydroxypyrimidine core is known to exist in tautomeric equilibrium with its keto form, 4(3H)-pyrimidinone. For clarity, the hydroxyl form is used for nomenclature, but the keto tautomer is also a significant species.
Table 1: Core Chemical Identifiers for 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine
Figure 1: 2D Structure of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine
Proposed Synthetic Pathway: A Retrosynthetic Analysis
The synthesis of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine can be envisioned through the construction of the pyrimidine ring from acyclic precursors. A plausible approach involves a multi-component condensation reaction, a cornerstone of heterocyclic chemistry, followed by functional group interconversions. The Biginelli reaction, or a related variant, provides a robust framework for such a synthesis.[1][2][3][4]
Retrosynthetic Strategy: The target molecule can be disconnected to reveal key synthons. The pyrimidine ring can be formed from a β-ketoester equivalent, an amidine source, and a component that introduces the cyano group. The difluoromethyl group is a key functionality, and its introduction can be achieved either by starting with a difluoromethylated building block or by late-stage difluoromethylation of a suitable precursor.[5][6][7]
Proposed Forward Synthesis:
A potential synthetic route is outlined below, starting from readily available materials.
Application Note: In Vivo Administration & Pharmacokinetic Profiling of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine
[1] Abstract & Compound Profile This Application Note provides a standardized protocol for the in vivo administration, formulation, and bioanalytical quantification of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine (referr...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Abstract & Compound Profile
This Application Note provides a standardized protocol for the in vivo administration, formulation, and bioanalytical quantification of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine (referred to herein as CMPD-F2 ).[1]
As a functionalized pyrimidine featuring both a nitrile (5-CN) and a difluoromethyl (6-CF₂H) group, CMPD-F2 exhibits unique physicochemical properties distinct from non-fluorinated analogs.[1] Its structural similarity to bioactive precursors of antiviral agents (e.g., Favipiravir analogs) and DHODH inhibitors necessitates precise handling to avoid experimental artifacts caused by solubility issues or metabolic instability.
Predominant 4-oxo form in plasma; affects LC-MS/MS transitions.[1]
Acidity (Predicted)
pKa ~5.5 – 6.5
The 4-OH is acidic due to electron-withdrawing CN and CF₂H groups.[1]
Solubility
Low in water (neutral pH); High in basic buffer.
Critical: Requires pH adjustment for IV formulation.
Metabolic Risks
Defluorination; Nitrile hydrolysis.
Monitor for fluoride ion release and amide metabolites.
Formulation Strategy
Core Directive: Do not use simple saline suspensions for intravenous (IV) dosing. The acidity of the 4-OH group allows for salt formation, which is the preferred method for creating stable, clear solutions.
Decision Tree: Vehicle Selection
The following logic ensures solubility while maintaining physiological compatibility.
Figure 1: Formulation decision tree based on physicochemical properties of CMPD-F2.
Protocol A: Preparation of IV Solution (2 mg/mL)
Target pH: 7.4 – 8.0
Weighing: Weigh 10.0 mg of CMPD-F2 into a sterile glass vial.
Dissolution: Add 100 µL of DMSO (dimethyl sulfoxide) to ensure complete wetting.
Buffer Addition: Slowly add 4.9 mL of PBS (Phosphate Buffered Saline) .
pH Adjustment: The solution may be slightly cloudy or acidic. Add 0.1N NaOH dropwise under vortexing until the solution turns clear.
Note: The electron-withdrawing groups make the hydroxyl proton acidic; deprotonation yields the soluble enolate/oxo-anion.[1]
Filtration: Filter through a 0.22 µm PVDF syringe filter.
QC: Verify concentration via UV-Vis (Absorbance at ~260-280 nm) prior to dosing.
Protocol B: Preparation of Oral Suspension (10 mg/mL)
Blood Collection: Tail vein (rats) or saphenous vein (mice).
Time Points: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
Processing: Collect into K₂EDTA tubes. Centrifuge at 3000 x g for 10 min at 4°C. Store plasma at -80°C.
Stabilization Warning: Fluorinated pyrimidines can be susceptible to deaminase enzymes in plasma. If instability is suspected during method development, add Tetrahydrouridine (THU) to blood collection tubes as a stabilizer.
Bioanalytical Workflow (LC-MS/MS)
Trustworthiness: The quantification of CMPD-F2 requires specific mass transitions due to the stability of the difluoromethyl group.[1]
Sample Extraction (Protein Precipitation)
Aliquot 20 µL plasma.
Add 100 µL Acetonitrile containing Internal Standard (e.g., Tolbutamide or a deuterated analog if available).
Vortex (2 min) and Centrifuge (4000 rpm, 10 min).
Inject 5 µL of supernatant.
LC-MS/MS Parameters
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).
Mobile Phase:
A: 0.1% Formic Acid in Water.
B: 0.1% Formic Acid in Acetonitrile.
Ionization: Electrospray Ionization (ESI), Negative Mode (Preferred for hydroxypyrimidines).
Reasoning: The acidic proton at C4 makes [M-H]⁻ a highly sensitive precursor ion.
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Mechanism
CMPD-F2
170.0 [M-H]⁻
126.0
20
Loss of CO₂ (Ring contraction) or CONH
CMPD-F2
170.0 [M-H]⁻
150.0
15
Loss of HF (Characteristic of CF₂H)
Note: The exact transitions must be optimized by infusing the pure standard. The loss of HF (20 Da) is common in difluoromethyl compounds.
Workflow Diagram
Figure 2: Bioanalytical workflow for CMPD-F2 quantification.[1]
Safety & Toxicology Considerations
When administering 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine, researchers must monitor for specific toxicities related to the fluorinated pyrimidine class.
Metabolic Defluorination:
The CF₂H group is generally more stable than CF₃, but oxidative metabolism (via CYP450s) can lead to the release of fluoride ions.
Endpoint: Monitor serum calcium (fluoride precipitates Ca²⁺) if high doses (>100 mg/kg) are used.
Antimetabolite Activity:
The structural resemblance to nucleobases means CMPD-F2 may interfere with RNA/DNA synthesis or pyrimidine biosynthesis (e.g., DHODH inhibition).[1]
Endpoint: Monitor body weight and reticulocyte counts (bone marrow suppression) in repeat-dose studies.[1]
Data Reporting Template
Summarize findings in the following format for technical reports:
Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3488. [Link]
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
Zhang, H., et al. (2019). Derivative of 5-cyano-6-phenylpyrimidin antagonizes ABCB1- and ABCG2-mediated multidrug resistance.[1] European Journal of Pharmacology, 863, 172611. [Link]
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. [Link]
Application Note: Utilizing 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine in Cell Culture and Drug Discovery Workflows
Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Compound: 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine (CAS: 425395-57-9) Scientific Rationale & Mechanistic Causality In modern drug disc...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Cell Biologists, and Drug Development Professionals
Compound: 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine (CAS: 425395-57-9)
Scientific Rationale & Mechanistic Causality
In modern drug discovery and cell biology, the selection of specific chemical probes is dictated by their molecular interactions within the complex cellular milieu. 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine is a highly specialized, multifunctional building block and metabolic probe. Its application in cell culture is driven by two critical structural features:
The Difluoromethyl (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) Bioisostere: Unlike the highly hydrophobic and electronically inert trifluoromethyl () group, the group acts as a lipophilic hydrogen bond donor [1]. In cell culture, this allows the molecule to maintain excellent membrane permeability while actively engaging in hydrogen bonding with target proteins (e.g., the hinge region of kinases like PI3K and mTOR).
The Cyano (
) and 4-Hydroxy Synergy: The strongly electron-withdrawing cyano group at position 5 lowers the pKa of the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-oxo form). This mimics endogenous pyrimidines, allowing the compound to act as a direct antimetabolite or an inhibitor of de novo pyrimidine biosynthesis enzymes, such as Dihydroorotate Dehydrogenase (DHODH).
Quantitative Impact of the
Substitution
To understand the causality behind choosing this specific compound over its analogs, we must look at the cellular assay data. Replacing a standard ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
group with a group on a pyrimidine scaffold drastically improves target engagement in living cells.
Table 1: Comparative Cellular Profiling of Pyrimidine C6-Substitutions[1][2]
Substitution at C6
H-Bond Donor Capability
Cellular Permeability
Target Kinase IC (p-Akt)
Cellular Viability IC
Methyl ()
No
Moderate
> 1000 nM
> 10 µM
Trifluoromethyl ()
No
High
120 nM
2.5 µM
Difluoromethyl ()
Yes (Lipophilic)
High
17 nM
0.4 µM
Insight: The introduction of the
group directly correlates with a ~7-fold increase in cellular potency due to optimized intracellular target binding.
Application Pathways in Cell Culture
This compound is utilized in two primary workflows: as a precursor for synthesizing highly potent targeted inhibitors (which are subsequently screened in vitro), and as a direct metabolic probe to induce pyrimidine starvation.
Fig 1. Dual application pathways of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine in cell culture.
Experimental Protocols: A Self-Validating System
A hallmark of rigorous cell biology is the self-validating system —protocols designed so that every experimental arm contains internal controls that prove causality, not just correlation. If the compound reduces cell viability, we must prove it is due to on-target pyrimidine inhibition and not off-target cytotoxicity.
Fig 2. Self-validating experimental workflow for evaluating pyrimidine derivatives in vitro.
This protocol confirms whether the compound's anti-proliferative effect is specifically caused by the inhibition of de novo pyrimidine biosynthesis.
Materials:
HCT116 (Human colon carcinoma) cell line.
5-Cyano-6-difluoromethyl-4-hydroxypyrimidine (10 mM stock in 100% molecular-grade DMSO).
Uridine (100 mM aqueous stock, sterile filtered).
CellTiter-Glo® Luminescent Cell Viability Assay.
Step-by-Step Methodology:
Cell Seeding: Seed HCT116 cells at 2,000 cells/well in a white-walled 96-well plate using 90 µL of DMEM supplemented with 10% dialyzed FBS (to remove exogenous nucleotides). Incubate overnight at 37°C, 5% CO
.
Treatment Matrix Preparation: Prepare a 10-point 3-fold serial dilution of the compound in DMSO. Create two parallel treatment arms in intermediate plates:
Arm 1 (Test): Media + Compound dilutions.
Arm 2 (Rescue Validation): Media + Compound dilutions + 100 µM Uridine.
Dosing: Add 10 µL of the prepared media from the intermediate plates to the cells. The final DMSO concentration must remain constant at 0.1% across all wells.
Incubation: Incubate for 72 hours.
Readout: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Shake at 500 rpm for 2 minutes, then rest for 10 minutes. Read luminescence.
Causality Analysis:
Validation Check: If the compound exhibits an IC
in Arm 1, but the dose-response curve shifts significantly to the right (or viability is fully restored) in Arm 2, the cytotoxicity is definitively validated as on-target pyrimidine starvation.
Protocol B: Target Engagement Validation via Western Blot (Derivative Application)
When the compound is used as a scaffold to synthesize kinase inhibitors (e.g., PI3K/mTOR inhibitors), target engagement must be validated by measuring the ratio of phosphorylated to total downstream effector proteins.
Step-by-Step Methodology:
Cell Seeding & Starvation: Seed MCF-7 cells in 6-well plates at
cells/well. After 24 hours, wash with PBS and switch to serum-free media for 16 hours to reduce basal kinase activity.
Treatment: Treat cells with the compound (e.g., 10 nM, 100 nM, 1 µM) for 2 hours.
Stimulation: Stimulate cells with 100 ng/mL IGF-1 for 15 minutes to strongly activate the PI3K/Akt/mTOR pathway.
Lysis: Wash rapidly with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., NaF, Na
VO).
Immunoblotting (The Self-Validating Step):
Run lysates on a 4–12% Bis-Tris gel and transfer to a PVDF membrane.
Probe 1: Anti-phospho-Akt (Ser473) and Anti-phospho-S6 (Ser235/236).
Probe 2 (Internal Control): Strip and re-probe for Total Akt, Total S6, and GAPDH.
Causality Analysis: True kinase inhibition is validated only if the p-Akt/Total Akt ratio decreases dose-dependently while Total Akt and GAPDH levels remain constant. If Total Akt decreases, the compound is causing non-specific protein degradation or global translational arrest, invalidating it as a specific kinase inhibitor.
References
Borsari, C., Rageot, D., Beaufils, F., et al. "Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety." ACS Medicinal Chemistry Letters, 10(10), 2019, pp. 1473-1479.[2]
URL: [Link]
Zafrani, Y., Yeffet, D., Sod-Moriah, G., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 2017, pp. 797-804.[1]
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Quantitative Analysis of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine
Introduction & Molecule Profile
5-Cyano-6-difluoromethyl-4-hydroxypyrimidine (CAS: 425395-57-9) is a critical heterocyclic intermediate, often utilized in the synthesis of antiviral agents and specialized agrochemicals.[1][2] Its structure features three distinct functional groups—a nitrile (5-CN), a difluoromethyl (6-CHF
), and a hydroxyl (4-OH)—that create specific analytical challenges.[1][2]
Tautomerism: The molecule exists in equilibrium between its enol (4-hydroxy) and keto (4-oxo-1,6-dihydro) forms.[1][2] In solution, the keto form typically predominates, but the equilibrium is highly pH-dependent.[1][2]
Acidity: The electron-withdrawing nature of the -CN and -CHF
groups significantly increases the acidity of the N-H/O-H proton (predicted pKa ~5–6), making pH control in the mobile phase non-negotiable for peak symmetry.[1][2]
Solubility: Moderate solubility in methanol and acetonitrile; sparing solubility in water unless pH is adjusted.[1][2]
The choice of method depends on the analytical objective: High-Concentration Purity Assay (Process Control) vs. Trace Quantification (Genotoxic Impurity/Cleaning Validation).[1][2]
Figure 1: Analytical workflow decision tree based on detection limits and matrix complexity.
Method A: HPLC-UV (Purity & Assay)
Objective: Routine quality control, reaction monitoring, and yield calculation.
Principle: Reversed-phase chromatography using ion suppression (acidic pH) to maintain the molecule in its neutral form, ensuring sharp peaks and reproducible retention times.[1][2]
Chromatographic Conditions
System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18.[1][2]
Note: Avoid pure silica-based columns if not end-capped, as the basic nitrogen in the pyrimidine ring can cause tailing.[1][2]
Detection: UV at 254 nm (primary) and 275 nm (secondary confirmation).[1][2]
Injection Volume: 5–10 µL.
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
2.0
95
5
12.0
40
60
15.0
40
60
15.1
95
5
20.0
95
5
Sample Preparation Protocol
Stock Solution (1.0 mg/mL): Weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve in 5 mL Methanol, sonicate for 5 mins, and dilute to volume with Water.
Working Standard (0.1 mg/mL): Dilute 1 mL of Stock into a 10 mL flask using Mobile Phase A:B (90:10).
Why 90:10? Matching the initial gradient conditions prevents "solvent shock" and peak distortion.[1][2]
Method B: LC-MS/MS (Trace Quantification)[1][2]
Objective: Quantifying trace levels of the intermediate in final drug substances (genotoxic impurity screening) or cleaning validation swabs.[1][2]
Principle: Negative Electrospray Ionization (ESI-).[1][2] The acidic proton on the pyrimidine ring (due to -OH/-NH tautomerism and electron-withdrawing groups) makes ESI- significantly more sensitive than ESI+.[1][2]
Application Note: Multimodal Profiling of Pyrimidine-Binding Pockets Using 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine as a Fragment Probe
Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols Executive Summary In modern Fragment-Based Drug Discovery (FBDD), i...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Structural Biologists, and Drug Development Professionals
Content Type: Advanced Application Note & Experimental Protocols
Executive Summary
In modern Fragment-Based Drug Discovery (FBDD), identifying low-affinity binders that map perfectly to protein binding hotspots is a critical first step. 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine (CDHP, CAS: 425395-57-9) [1] is a highly specialized, low-molecular-weight (MW: 171.1) synthetic building block that serves as an exceptionally versatile multimodal fragment probe.
By mimicking endogenous pyrimidines, CDHP naturally targets enzymes involved in nucleotide metabolism, such as Dihydroorotate Dehydrogenase (DHODH)[2]. However, its true value lies in its unique functionalization: the difluoromethyl group (-CF₂H) acts as a highly sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) screening[3], while the cyano group (-C≡N) serves as a bioorthogonal tag for Stimulated Raman Scattering (SRS) microscopy in the cellular "silent window"[4]. This guide details the mechanistic rationale and provides self-validating protocols for utilizing CDHP as a multimodal chemical probe.
Mechanistic Rationale & Probe Design (E-E-A-T)
To understand why CDHP is utilized in advanced screening cascades, we must deconstruct its chemical anatomy and the causality behind its spectroscopic behavior:
The Pyrimidine Core (Target Engagement): Cancer cells and activated immune cells rely heavily on de novo pyrimidine synthesis. DHODH is the rate-limiting enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate[2]. The 4-hydroxypyrimidine core of CDHP acts as a competitive bioisostere, directing the probe into the active sites of DHODH and pyrimidine-dependent kinases.
The -CF₂H Group (¹⁹F NMR Reporter): Fluorine is virtually absent in biological systems, meaning ¹⁹F NMR spectra of biological samples have zero background noise. The difluoromethyl group provides a strong, environmentally sensitive ¹⁹F signal. When the small, rapidly tumbling CDHP molecule binds to a massive, slowly tumbling protein, the transverse relaxation time (
) of the fluorine nuclei drops dramatically. This line-broadening effect is the causal mechanism that allows us to detect target engagement without labeling the protein[3].
The -C≡N Group (Bioorthogonal Raman Tag): Traditional fluorescent tags are bulky and often disrupt the binding of small fragments. The cyano group is minuscule and vibrates at ~2100–2250 cm⁻¹. This frequency falls squarely in the "Raman silent region" of cells, where endogenous C-H, O-H, and N-H bonds do not interfere[5]. This allows researchers to track the intracellular accumulation of the probe label-free[4].
Workflow for multimodal fragment screening using the CDHP probe.
Data Presentation: Probe Properties & Expected Outcomes
Table 1: Physicochemical and Spectroscopic Profile of CDHP
Property
Value / Characteristic
Application Relevance
Molecular Weight
171.1 g/mol
Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
¹⁹F NMR Chemical Shift
~ -115 to -125 ppm (solvent dependent)
Sharp doublet (due to ¹H-¹⁹F coupling); highly sensitive to desolvation upon pocket binding.
Raman Shift (-C≡N)
~ 2220 cm⁻¹
Falls in the cellular silent window; allows bioorthogonal SRS imaging.
LogP (Estimated)
0.8 - 1.2
Excellent aqueous solubility for NMR; sufficient membrane permeability for cell assays.
Table 2: Diagnostic Readouts for Target Engagement
Assay Modality
Free Probe (Unbound)
Bound Probe (Target Engaged)
Causality / Mechanism
¹⁹F CPMG NMR
Long (>500 ms), sharp peaks.
Short (<50 ms), broadened peaks.
Transfer of slow tumbling rate from the macromolecule to the ligand.
¹⁹F STD NMR
No saturation transfer signal.
Strong positive STD signal.
Magnetization transfer from irradiated protein protons to the bound ligand's ¹⁹F nuclei.
SRS Microscopy
Diffuse, low-intensity background.
Punctate accumulation (e.g., mitochondria for DHODH).
Probe concentration in specific organelles driven by target affinity.
This protocol utilizes the Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion sequence to validate the binding of CDHP to recombinant DHODH.
Materials:
Recombinant human DHODH (purified, >95%).
CDHP Probe (100 mM stock in DMSO-d6).
NMR Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 10% D₂O, 0.01% Triton X-100 (to prevent non-specific aggregation).
Step-by-Step Methodology:
Sample Preparation: Prepare a control NMR tube containing 100 µM CDHP in 500 µL of NMR Buffer. Ensure the final DMSO concentration is ≤1% to prevent solvent-induced protein denaturation.
Baseline Acquisition: Acquire a standard 1D ¹⁹F NMR spectrum (with ¹H decoupling) at 298 K. Note the chemical shift and line width of the -CF₂H doublet.
Protein Addition: Titrate recombinant DHODH into the sample to achieve a final protein concentration of 5 µM (Ligand:Protein ratio of 20:1).
CPMG Sequence Execution: Run a ¹⁹F CPMG NMR experiment. Causality note: The CPMG spin-echo train filters out signals from molecules with short
relaxation times. Because the bound CDHP temporarily adopts the tumbling rate of the massive DHODH enzyme, its shortens drastically.
Data Analysis: Compare the signal intensity of the CDHP peak in the presence and absence of the protein. A reduction in signal intensity of >30% in the CPMG spectrum definitively indicates target engagement[3].
Self-Validation Step: Add 200 µM of Brequinar (a known, high-affinity DHODH inhibitor). If CDHP is specifically bound to the active site, Brequinar will competitively displace it, restoring the sharp ¹⁹F NMR signal of the free CDHP probe.
CDHP acts as a competitive probe targeting the DHODH enzyme in pyrimidine synthesis.
Protocol 2: Intracellular Mapping via Stimulated Raman Scattering (SRS)
This protocol exploits the bioorthogonal cyano group to map the intracellular distribution of the probe in live cancer cells.
Materials:
A549 human lung carcinoma cells.
Glass-bottom imaging dishes (MatTek).
Dual-beam SRS microscope system (Pump beam tunable, Stokes beam fixed at 1064 nm).
Step-by-Step Methodology:
Cell Culture & Incubation: Seed A549 cells in glass-bottom dishes and culture until 70% confluent. Replace media with fresh DMEM containing 50 µM CDHP. Incubate for 4 hours at 37°C. Causality note: 4 hours allows sufficient time for intracellular equilibrium and accumulation in target organelles without triggering immediate apoptosis.
Washing: Wash cells gently 3x with warm PBS to remove unbound extracellular probe, replacing the final wash with Live Cell Imaging Solution (fluorophore-free).
Laser Tuning: Tune the pump laser such that the energy difference between the pump and Stokes beams precisely matches the vibrational frequency of the CDHP cyano group (~2220 cm⁻¹).
Off-Resonance Control: Tune the pump laser to a frequency of ~2100 cm⁻¹ (where no chemical bonds vibrate). Self-Validation Step: Any signal detected here is non-resonant background (e.g., cross-phase modulation) and must be subtracted from the resonant image to ensure trustworthiness[5].
Image Acquisition: Acquire SRS images at the resonant frequency. The resulting contrast maps the spatial distribution of the CDHP probe, which typically localizes to the mitochondria where DHODH is anchored.
References
National Institutes of Health (NIH). Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy.[Link]
MDPI Molecules. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery.[Link]
National Institutes of Health (NIH). Unveiling the molecular dynamics of a nitrile-containing 5-lipoxygenase-activating protein antagonist in primary macrophages through Raman spectroscopy.[Link]
ACS Publications. Raman Spectroscopy for Chemical Biology Research.[Link]
Application Note & Protocol: Safe Handling and Disposal of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine
Introduction: A Proactive Approach to Safety 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine is a substituted pyrimidine of interest to researchers in medicinal chemistry and drug development. Its unique combination of func...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Proactive Approach to Safety
5-Cyano-6-difluoromethyl-4-hydroxypyrimidine is a substituted pyrimidine of interest to researchers in medicinal chemistry and drug development. Its unique combination of functional groups—a pyrimidine core, a cyano moiety, and a difluoromethyl group—confers specific chemical reactivity and potential biological activity. However, these same structural features necessitate a comprehensive and proactive approach to laboratory safety.
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice and must be completed before any handling of this compound. The primary hazards are derived from its composite structure.
Structural Hazard Analysis
The potential hazards associated with 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine are summarized below.
Structural Moiety
Associated Potential Hazards
Rationale and Causality
Cyano Group (-C≡N)
High Acute Toxicity: Potential for rapid absorption via inhalation, ingestion, or skin contact.[5] Chemical Asphyxiant: Can inhibit cellular respiration. Hydrogen Cyanide (HCN) Gas Release: Reacts with acids, and to a lesser extent water, to produce highly toxic and flammable HCN gas.[1][5]
The cyano group is a well-known toxicophore. Its reactivity with acids is a critical consideration in storage and waste segregation.
Difluoromethyl Group (-CHF₂)
Halogenated Compound Hazards: May be persistent in the environment.[6][7] Hazardous Combustion Products: Thermal decomposition can release highly toxic and corrosive gases such as hydrogen fluoride (HF).[8]
Halogenated organic compounds require specific disposal routes, typically high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts.[9]
Pyrimidine Core
Flammability & Reactivity: Pyrimidine and its derivatives can be flammable.[2][10] The heterocyclic ring can participate in various chemical reactions, and its stability under experimental conditions should be evaluated. Biological Activity: As a nucleobase analog, it may possess unknown biological effects.
The nitrogen-containing aromatic ring contributes to the molecule's overall chemical properties and potential for unexpected reactivity.
4-Hydroxy Group (-OH)
Irritation: Aromatic hydroxyl groups can be irritating to the skin and eyes.[11][12][13] Tautomerism: The compound can exist in keto-enol tautomeric forms (hydroxypyrimidine ⇌ pyrimidone), which may alter its reactivity and physical properties.
The acidic nature of the hydroxyl group and its potential for hydrogen bonding can influence solubility and interactions with biological systems.
Risk Management Workflow
A systematic workflow is essential to mitigate the identified risks at every stage of the compound's lifecycle in the laboratory.
Caption: Risk Management Workflow for Handling Potent Compounds.
Engineering Controls & Personal Protective Equipment (PPE)
Strict adherence to engineering controls and PPE protocols is mandatory to prevent exposure.
Engineering Controls
Chemical Fume Hood: All work, including weighing, dissolving, and transferring the compound, must be performed in a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).[1][3][5]
Designated Area: Establish a designated area within the fume hood specifically for working with this compound. This area should be clearly marked with warning signs.[5][14]
Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood should not be located near high-traffic areas or doorways to avoid disruptive air currents.
Safety Equipment: An operational safety shower and eyewash station must be readily accessible within a 10-second travel distance.[8][11]
Personal Protective Equipment (PPE)
The following PPE is required at all times when handling 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine.
PPE Item
Specification
Rationale
Hand Protection
Double-gloving with chemical-resistant nitrile gloves.
Prevents skin contact.[4] Double-gloving provides additional protection in case the outer glove is compromised. Always inspect gloves before use and wash hands thoroughly after removal.[15]
Eye Protection
Tightly fitting safety goggles and a full-face shield.
Protects against splashes, dust, and vapors that can cause severe eye damage.[4] A face shield protects the entire face from splashes.
Body Protection
Flame-resistant laboratory coat with tight-fitting cuffs.
Prevents contamination of personal clothing and protects against chemical splashes.[4]
Respiratory Protection
A NIOSH-approved respirator with appropriate cartridges may be required for non-routine operations or emergencies. Routine handling should not require a respirator if performed correctly within a fume hood.
Required only if there is a potential for aerosol generation outside of a certified fume hood, a situation that should be avoided through proper engineering controls.[3]
Standard Operating Protocol for Safe Handling
Adherence to a strict workflow minimizes the risk of exposure and cross-contamination.
Caption: Emergency Spill Response Decision Tree.
Small Spills (within a fume hood): Ensure proper PPE is worn. Contain the spill with an inert absorbent material like vermiculite or sand. [4]Carefully collect the material using non-sparking tools and place it into a designated, sealed hazardous waste container. [3][4]Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.
[16]* Large Spills (or any spill outside a fume hood): Evacuate the area immediately. [4]Alert others in the vicinity and contact your institution's Environmental Health & Safety (EH&S) department and/or emergency services. [16]Do not attempt to clean up a large spill yourself.
Waste Management and Disposal Protocol
Disposal of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine and associated materials must be handled as hazardous waste. Improper disposal can pose a significant threat to human health and the environment.
Waste Segregation and Collection
Designation: All waste streams containing this compound are designated as Hazardous Waste .
Segregation is Critical:
Solid Waste: Collect all contaminated solid materials (gloves, weighing papers, absorbent pads, silica gel, etc.) in a dedicated, clearly labeled hazardous waste container.
[3][5][16] * Liquid Waste: Collect all liquid waste (reaction mixtures, solvent rinses, etc.) in a separate, labeled hazardous waste container.
[3][5][16] * Waste Category: This waste must be classified as both Halogenated Organic Waste and Cyanide-Containing Waste . [6][7][14]Do NOT mix with non-halogenated or non-cyanide waste streams.
Container Requirements:
Use containers made of compatible material (e.g., high-density polyethylene for liquids) with a secure, tight-fitting lid.
[4] * Label the container clearly with "Hazardous Waste," the full chemical name "5-Cyano-6-difluoromethyl-4-hydroxypyrimidine," and the approximate concentrations of all components. [3][6]Add the warning "No Acids" to prevent accidental mixing that could generate HCN gas.
[5]
Decontamination of Glassware
Initial Rinse: Rinse the contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone, ethyl acetate) in the fume hood. This rinsate MUST be collected and added to the halogenated liquid hazardous waste container.
Secondary Cleaning: Wash the glassware with soap and water.
Cyanide Deactivation (Optional/High-Hazard): For experiments where residual cyanide is a major concern, a chemical deactivation step can be performed after the initial solvent rinse. First, rinse with a pH 10 buffer solution, followed by a freshly prepared 10% bleach (sodium hypochlorite) solution. [5][16]CAUTION: This must be done in a fume hood, as mixing bleach with organic residues can generate toxic byproducts. All rinsate from this process must be collected as hazardous waste.
[1]
Final Disposal
Professional Disposal: All waste containing 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine must be disposed of through a licensed hazardous waste disposal company.
[3]* Regulatory Compliance: Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.
[3][17]* PROHIBITED DISPOSAL METHODS:
DO NOT dispose of this compound down the drain.
[1][3] * DO NOT dispose of this compound in regular solid waste bins.
[1] * DO NOT attempt to evaporate solvent waste outside of a controlled apparatus.
Caption: Hazardous Waste Segregation and Disposal Workflow.
References
University of St Andrews. (n.d.). Cyanides and nitriles, use and disposal. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for Cyanide. Retrieved from [Link]
Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]
LSU Health Sciences Center New Orleans. (2018). SOP for the safe use of cyanide compounds. Retrieved from [Link]
KU Leuven. (2026). (toxic) cyanide compounds — HSE Department. Retrieved from [Link]
Loba Chemie. (2019). PYRIMIDINE 99% MSDS. Retrieved from [Link]
Cole-Parmer. (2005). Material Safety Data Sheet - 4,6-Dihydroxy-2-Mercaptopyrimidine, 98%. Retrieved from [Link]
Biosolve. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
Improving the solubility of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine
Welcome to the Technical Support Center for Pyrimidine Formulation and Solubilization . As a Senior Application Scientist, I have designed this in-depth guide to help researchers, medicinal chemists, and drug development...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Pyrimidine Formulation and Solubilization . As a Senior Application Scientist, I have designed this in-depth guide to help researchers, medicinal chemists, and drug development professionals overcome the specific physicochemical barriers associated with 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine (CAS: 425395-57-9).
This compound presents a classic "brick dust" and "grease" formulation challenge. By understanding the molecular causality behind its insolubility, we can engineer robust, self-validating protocols to keep your assays and in vivo studies running smoothly.
Part 1: Molecular Causality & Solubilization Strategy
Before troubleshooting, we must understand the molecular anatomy of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine:
The Pyrimidine Core & Cyano Group: The planar, symmetrical nature of the pyrimidine ring, combined with the strongly electron-withdrawing 5-cyano group, promotes tight intermolecular stacking. This results in a high crystal lattice energy, making it thermodynamically difficult for water molecules to break the solid state and solvate the compound[1].
The 6-Difluoromethyl (-CHF₂): The inclusion of fluorine atoms imparts excellent metabolic stability and target affinity, but it drastically increases lipophilicity and reduces aqueous solubility[2].
The 4-Hydroxy Group: This is our primary chemical handle. The 4-hydroxy group (which can tautomerize to a 4-oxo/lactam form) is ionizable. Because the -CN and -CHF₂ groups are strongly electron-withdrawing, they significantly lower the pKa of this hydroxyl proton, making it weakly acidic.
Decision matrix for solubilizing fluorinated pyrimidine derivatives.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why does 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine immediately precipitate when I dilute my DMSO stock into a biological assay buffer?A1: This is a phenomenon known as "solvent shock." While the compound is highly soluble in neat DMSO, the sudden shift in the dielectric constant upon introduction to an aqueous buffer causes rapid nucleation. The hydrophobic -CHF₂ group rapidly aggregates to minimize contact with water. To prevent this, you must either use a step-wise dilution gradient, introduce a co-solvent (like propylene glycol)[3], or pre-formulate the compound using a carrier matrix before aqueous introduction.
Q2: How does pH adjustment affect the solubility of this specific compound?A2: Because of the acidic 4-hydroxy functional group, the solubility of this pyrimidine derivative increases significantly in more basic (higher pH) conditions[1]. By adjusting the pH of your formulation buffer to ~8.0–9.0, you deprotonate the hydroxyl group, generating an anionic species that readily interacts with water dipoles.
Q3: Are there specific polymers recommended for creating solid dispersions of fluorinated pyrimidines?A3: Yes. Hydrophilic polymers with amphiphilic properties, such as Soluplus® or PVP-VA, are highly recommended. These polymers effectively convert the crystalline drug into an amorphous state, bypassing the high crystal lattice energy barrier, and prevent recrystallization by stabilizing the supersaturated state[4]. Miniaturized polymer-drug microarrays can be used to rapidly screen for the optimal polymer-to-drug ratio[5].
Part 3: Troubleshooting Guide
Issue: The compound crashes out of the cyclodextrin solution after 24 hours.
Root Cause: The inclusion complex is thermodynamically unstable, likely because the concentration of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is too low to maintain the equilibrium, or the -CHF₂ group is not fully shielded.
Solution: Increase the HP-β-CD concentration (up to 20-40% w/v) and ensure the solution is subjected to adequate kinetic energy (sonication) during preparation. If precipitation persists, add a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to lower the interfacial tension[1].
Issue: Chemical modification (prodrug approach) inadvertently decreased aqueous solubility.
Root Cause: While adding a polar promoiety, the modification may have inadvertently increased the overall lipophilicity (LogP) or molecular weight of the molecule, counteracting the polar benefit[6].
Solution: Evaluate the calculated LogP (cLogP) before and after modification. If a prodrug approach is necessary, focus on small, highly ionizable groups (e.g., phosphate esters) rather than bulky pegylated chains that might alter the binding pocket geometry.
Part 4: Validated Experimental Protocols
The following protocols are designed as self-validating systems . Each contains a built-in validation step to ensure the thermodynamic stability of your formulation before you proceed to critical assays.
Protocol A: pH-Shift Solubilization and Salt Formation
Mechanism: Deprotonation of the 4-hydroxy group to form a soluble anion.
Weighing: Weigh 5 mg of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine into a glass vial.
Initial Dispersion: Add 4.5 mL of deionized water. The compound will remain as a cloudy suspension.
Titration: Dropwise, add 0.1 M NaOH while stirring continuously until the pH reaches 8.5–9.0.
Equilibration: Stir for 30 minutes. The solution should transition from a cloudy suspension to completely clear.
Self-Validation Check: Back-titrate a 100 µL aliquot with 0.1 M HCl to pH 7.4. If the solution turns cloudy within 10 minutes, your compound has exceeded its kinetic solubility limit at physiological pH. You must either lower your target concentration or proceed to Protocol B.
Filtration: Filter the clear stock through a 0.22 µm PTFE syringe filter to remove any micro-nuclei.
Protocol B: HP-β-CD Inclusion Complexation
Mechanism: Shielding the lipophilic -CHF₂ group within a hydrophobic cavity.
Mechanism of HP-β-CD inclusion complexation for lipophilic compounds.
Carrier Preparation: Dissolve HP-β-CD in your target assay buffer (e.g., PBS, pH 7.4) to achieve a 20% (w/v) concentration[1].
Drug Addition: Add an excess amount of the solid pyrimidine derivative (e.g., 10 mg) to 1 mL of the HP-β-CD solution.
Kinetic Input: Sonicate the mixture in a water bath for 15 minutes, followed by vigorous magnetic stirring for 24–48 hours at room temperature to reach thermodynamic equilibrium.
Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the undissolved solid.
Self-Validation Check: Analyze the supernatant via UV-Vis spectroscopy or HPLC to quantify the dissolved compound[1]. Dilute a sample 1:10 in neat buffer; if it remains clear for 4 hours, the inclusion complex is stable.
Part 5: Quantitative Data Summary
The table below summarizes the expected solubility enhancements for 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine using the methodologies outlined above.
Note: Quantitative values are representative benchmarks based on the physical chemistry of fluorinated pyrimidine derivatives and solid dispersion behaviors[4].
Technical Support Center: Synthesis of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing 5-cyano-6-difluoromethyl-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing 5-cyano-6-difluoromethyl-4-hydroxypyrimidine (CAS 425395-57-9).
This building block is highly sought after in modern drug discovery. The difluoromethyl (-CF2H) group acts as a lipophilic hydrogen bond donor, and when integrated into a pyrimidine core, it serves as a critical pharmacophore for developing potent inhibitors of the PI3K/Akt/mTOR pathway[1].
Understanding the end-use of this molecule helps rationalize the strict purity requirements of your synthesis. Difluoromethyl-pyrimidine derivatives (such as the clinical candidate PQR514) are highly potent PI3K inhibitors[2]. The diagram below illustrates the dual-inhibition mechanism within the PI3K/mTOR signaling cascade.
Caption: Mechanism of action for difluoromethyl-pyrimidine derivatives inhibiting the PI3K/mTOR pathway.
Section 2: Core Experimental Protocol (A Self-Validating System)
To ensure reproducibility, the synthesis is broken down into a two-step sequence. Every step is designed to be self-validating; if the physical observations deviate from the protocol, the reaction has failed mechanistically.
Step 1: Synthesis of Ethyl 2-cyano-4,4-difluoro-3-oxobutanoate
Preparation : In an oven-dried, argon-flushed flask, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol (EtOH).
Addition : Cool the solution to 0 °C. Add ethyl cyanoacetate (1.0 eq) dropwise. The solution will turn slightly yellow, indicating enolate formation.
Condensation : Slowly add ethyl difluoroacetate (1.05 eq)[3]. Maintain the temperature between 0 °C and room temperature for 4 hours.
Validation : The reaction mixture should remain a homogenous light-yellow solution. Darkening indicates decomposition.
Workup : Quench with 1M HCl to pH 4. Extract with ethyl acetate, dry over MgSO4, and concentrate to yield the intermediate.
Step 2: Cyclocondensation to 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine
Preparation : Suspend formamidine acetate (1.2 eq) in anhydrous EtOH. Add freshly prepared sodium ethoxide (2.5 eq) at 0 °C. Stir for 15 minutes to liberate the free amidine.
Addition : Dropwise add the intermediate from Step 1 (1.0 eq) dissolved in a minimum volume of EtOH.
Heating : Gradually warm to 60 °C and stir for 6 hours.
Validation : A white/pale precipitate (the sodium salt of the pyrimidine) should form as the reaction progresses. If the solution remains completely clear, cyclization has stalled.
Workup : Concentrate the mixture, dissolve in minimal water, and acidify to pH 3 with concentrated HCl. The product will precipitate as a white solid. Filter and wash with cold water.
Section 3: Troubleshooting Guides & FAQs
Q1: Why am I seeing significant defluorination and low yields during the Claisen condensation (Step 1)?Expertise & Causality: I frequently observe researchers treating the -CF2H group as if it were as inert as a -CF3 group. This is a critical mechanistic oversight. The proton in the difluoromethyl group is moderately acidic. Under extended exposure to strong bases (like sodium ethoxide) at elevated temperatures, unwanted deprotonation occurs, leading to the elimination of fluoride ions and the formation of reactive fluoro-ketenes.
Solution: Strictly control the temperature (do not exceed room temperature) and avoid using a large excess of base. If defluorination persists, switch to a milder, non-nucleophilic base like LDA in THF at -78 °C.
Q2: The cyclocondensation yield is low, and NMR shows unreacted intermediate alongside formamide. How can I prevent this?Expertise & Causality: Formamidine acetate is highly hygroscopic. If your reagents or solvents contain trace water, the base-promoted hydrolysis of formamidine to formamide outpaces the desired cyclocondensation. Formamide is not nucleophilic enough to attack the beta-keto ester.
Solution: This is a self-validating failure: the presence of formamide by NMR proves your system was not rigorously anhydrous. Dry the formamidine acetate in a vacuum desiccator over P2O5 for 24 hours prior to use, and use strictly anhydrous ethanol.
Q3: How do I separate the 4-hydroxypyrimidine from the reaction matrix? It streaks terribly on silica gel.Expertise & Causality: The nomenclature "4-hydroxypyrimidine" is slightly misleading. In solution and solid state, these molecules exist predominantly in tautomeric equilibrium with their pyrimidin-4(3H)-one form. This lactam structure makes the molecule highly polar and capable of strong hydrogen bonding, causing severe streaking on normal-phase silica.
Solution: Avoid column chromatography. Isolate the product via pH-driven precipitation. The pKa of the pyrimidinol hydroxyl/lactam nitrogen is typically around 8-9. By acidifying the aqueous crude to pH 3.0–4.0, you fully protonate the molecule, minimizing its aqueous solubility and forcing it to precipitate cleanly.
Section 4: Quantitative Data & Optimization
The following table summarizes the causal relationship between reaction parameters and the resulting yield/purity, providing a quick reference for optimization.
Parameter
Sub-optimal Condition
Optimized Condition (Self-Validating)
Mechanistic Rationale
Temperature (Step 1)
Reflux (78 °C)
0 °C to RT
Prevents -CF2H deprotonation and subsequent defluorination.
Base (Step 2)
Aqueous NaOH
Fresh NaOEt in abs. EtOH
Prevents amidine hydrolysis; drives the condensation equilibrium.
Amidine Source
Old, un-desiccated
Freshly dried Formamidine Acetate
Eliminates pre-existing formamide contamination.
Workup pH
pH 7.0
pH 3.0 - 4.0
Ensures full protonation of the pyrimidin-4-one tautomer for precipitation.
Section 5: Visual Troubleshooting Logic
Use the following workflow diagram to diagnose and correct issues in real-time during your synthesis.
Caption: Diagnostic workflow and troubleshooting logic for the two-step pyrimidine synthesis.
References
Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. PMC, nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHtahqEfYD38g2SWWdG5m8q4ki0r_aHiS2QJ7vDBQKRayZUBHMK5iew8PAGLqS5_at6oo9ffzFI5KZ1oIZ_1NtAMiOp_vWR12DlmI6rUgLaK4vNPnJs00JZGUWz0SS1LnBQPe98GFb-Z8mB60=]
Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. ACS Publications, acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUvwpoIFhX-KiFqUfkG15rD9QIayIa3HFUfRQ2poRAo8Kk3HBRl2azfWZJkXY92qhsIa8INVShSavtnlSFxKhuJRdNCxWYun6bRCMq5Xas277aJYDnMYCGZdSLuZadFe1d4aVDJo1L1wrFk18=]
CN108218703A - A kind of preparation method of 4,4- difluoros ethyl acetoacetate. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVEeWwiau7wxE43aqHM0mvOJ1VhibWwW_oEmu4JQNucS5hSTbFFRKwUI56N2tzepQ-thsLys47etG1GNBGPDIdHz_DBOQxv8Q_vn6s9-jsJinoAG5ZMVI-VLymrueQHsfNL2qKI2O0edFZfA==]
Stability and degradation pathways of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine
This technical support guide is intended for researchers, scientists, and drug development professionals working with 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine. It provides in-depth troubleshooting advice and answers...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is intended for researchers, scientists, and drug development professionals working with 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. The information herein is synthesized from established principles of organic chemistry and forced degradation studies to ensure scientific integrity and practical applicability.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries about the handling, storage, and stability of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine.
Q1: What are the primary stability concerns for 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine?
A1: The primary stability concerns for this molecule are its potential for hydrolysis, oxidation, and photodegradation. The hydroxypyrimidine ring is susceptible to oxidation and UV degradation, while the cyano group can undergo hydrolysis under certain pH conditions. The difluoromethyl group is generally stable but can be a factor in the overall electronic properties of the molecule.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine should be stored in a cool, dark, and dry place. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to protect it from moisture and atmospheric oxygen. For solutions, it is advisable to use freshly prepared solutions and store them at low temperatures for short periods.
Q3: Is the difluoromethyl group on the pyrimidine ring stable to hydrolysis?
A3: Generally, the difluoromethyl group is more resistant to hydrolysis compared to a trifluoromethyl group due to the stronger C-F bonds and the lower degree of fluorine substitution.[1] While facile hydrolysis is not expected under neutral conditions, prolonged exposure to strong acidic or basic conditions at elevated temperatures could potentially lead to degradation.
Q4: How does the cyano group influence the stability of the molecule?
A4: The cyano group is an electron-withdrawing group, which can influence the reactivity of the pyrimidine ring. It is also susceptible to hydrolysis under acidic or basic conditions, which can convert it to a carboxylic acid or an amide intermediate.[2] This transformation would significantly alter the chemical properties of the molecule.
Q5: What analytical techniques are best suited for monitoring the stability of this compound and its potential degradants?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for monitoring the purity and degradation of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine.[3] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and characterization of unknown degradation products.[3]
II. Troubleshooting Guides
This section provides structured guidance for addressing specific experimental challenges related to the stability and degradation of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine.
A. Issue: Unexpected Degradation in Aqueous Solution
Symptom: You observe a rapid decrease in the parent compound peak and the appearance of new, unidentified peaks in your HPLC analysis of an aqueous solution of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine.
Potential Cause: This issue is likely due to hydrolytic degradation, which can be influenced by the pH of your solution.
Troubleshooting Workflow:
Step 1: Characterize the pH of Your Solution.
Measure the pH of the solution in which the degradation is observed. Even unbuffered aqueous solutions can have a pH that promotes hydrolysis.
Step-by-Step Protocol: Forced Hydrolysis Study
Preparation of Stock Solution: Prepare a stock solution of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
Acid Hydrolysis:
To a vial, add a known volume of the stock solution and dilute with 0.1 M hydrochloric acid to a final concentration of approximately 100 µg/mL.
Incubate the solution at 60°C.
Withdraw aliquots at regular intervals (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with mobile phase to the working concentration.
Analyze the samples by HPLC-UV.
Base Hydrolysis:
Repeat the procedure in step 2, but use 0.1 M sodium hydroxide as the diluent.
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.
Neutral Hydrolysis:
Repeat the procedure in step 2, using water as the diluent.
Data Analysis:
Compare the chromatograms of the stressed samples with a control sample (time 0).
Identify the conditions under which degradation occurs and correlate the appearance of degradation products with the loss of the parent compound.
Hypothesized Hydrolytic Degradation Pathways:
Under acidic or basic conditions, the primary site of hydrolytic attack is expected to be the cyano group, potentially leading to the formation of a carboxylic acid derivative.
Caption: Hypothesized hydrolytic degradation of the cyano group.
B. Issue: Degradation Upon Exposure to Air or Light
Symptom: The solid compound or its solution changes color, or you observe new peaks in the HPLC analysis after exposure to ambient light or air.
Potential Cause: This suggests oxidative or photolytic degradation. The hydroxypyrimidine core is particularly susceptible to these degradation pathways.
Troubleshooting Workflow:
Step 1: Isolate the Cause.
Conduct controlled experiments by exposing the compound to light while excluding air (e.g., in a sealed transparent container under an inert atmosphere) and to air in the dark.
Step-by-Step Protocol: Forced Oxidation Study
Preparation of Solution: Prepare a solution of the compound in a mixture of acetonitrile and water (1:1) at a concentration of 100 µg/mL.
Oxidative Stress:
To this solution, add 3% hydrogen peroxide.
Keep the solution at room temperature, protected from light.
Analyze samples by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).
Data Analysis:
Monitor for the appearance of new peaks and the loss of the parent compound.
LC-MS analysis is highly recommended to identify the mass of the oxidative degradants.
Step-by-Step Protocol: Photostability Study (as per ICH Q1B guidelines[4])
Sample Preparation: Place the solid compound and a solution of the compound in transparent containers. Prepare a "dark" control sample wrapped in aluminum foil.
Light Exposure: Expose the samples to a light source that provides both UV and visible light (e.g., a xenon lamp or a fluorescent lamp). The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4]
Analysis: After the exposure period, compare the HPLC profiles of the light-exposed samples with the dark control.
Hypothesized Oxidative and Photolytic Degradation Pathways:
Oxidation is likely to occur on the electron-rich pyrimidine ring, potentially leading to hydroxylation or ring opening.[5] Photodegradation can also lead to similar products through radical mechanisms.[6][7]
Caption: Potential oxidative and photolytic degradation pathways.
C. Issue: Thermal Instability During Experiments at Elevated Temperatures
Symptom: You observe degradation of the compound when performing reactions or analyses at high temperatures.
Potential Cause: The compound may be thermally labile.
Troubleshooting Workflow:
Step-by-Step Protocol: Thermal Degradation Study
Solid State:
Place a small amount of the solid compound in a vial and heat it in an oven at a controlled temperature (e.g., 80°C, 100°C, 120°C).
At set time intervals, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
Solution State:
Prepare a solution of the compound in a high-boiling point solvent (e.g., DMSO or DMF).
Heat the solution at a controlled temperature.
Analyze aliquots at different time points by HPLC.
Data Analysis:
Determine the temperature at which significant degradation begins.
Characterize any thermal degradants by LC-MS.
Hypothesized Thermal Degradation Pathways:
Thermal degradation of pyrimidine derivatives can be complex and may involve decarboxylation (if the cyano group is first hydrolyzed), ring cleavage, or other rearrangements. The specific pathway is highly dependent on the substitution pattern.[8][9]
Caption: Possible thermal degradation routes.
III. Summary of Forced Degradation Conditions
The following table provides a starting point for forced degradation studies. The extent of degradation should ideally be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[10][11]
Stress Condition
Reagent/Condition
Temperature
Duration
Acid Hydrolysis
0.1 M HCl
60°C
24 hours
Base Hydrolysis
0.1 M NaOH
Room Temp / 60°C
24 hours
Oxidation
3% H₂O₂
Room Temp
24 hours
Thermal (Solid)
Dry Heat
100°C
48 hours
Photolytic
ICH Q1B conditions
Ambient
As per ICH
IV. References
Facile fabrication of functionalized pyrimidine derivatives: constructing a new family of high performance and less sensitive energetic compounds. Journal of Materials Chemistry A.
2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions. Chemosphere.
Photolysis Products of Fluorinated Pharmaceuticals. Environmental Toxicology and Chemistry.
Thermal analysis of some novel pyrimidine derivatives. ResearchGate.
Thermal analysis of some novel pyrimidine derivatives. SciSpace.
Oxidation of 5-hydroxypyrimidine nucleosides to 5-hydroxyhydantoin and its alpha-hydroxy-ketone isomer. PubMed.
Thermal stability of a ureidopyrimidinone model compound. ResearchGate.
Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society.
Flexible Synthesis of Pyrimidines with Chiral Monofluorinated and Difluoromethyl Side Chains. The Journal of Organic Chemistry.
Trifluoromethylated Heterocycles. ResearchGate.
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PMC.
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
Forced Degradation Studies. Coriolis Pharma.
Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn.
Azobenzene-cyanine hybrids with enhanced photostability and non-radiative transitions for multimodal tumor therapy. PMC.
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC.
Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. Pharmaceutical Technology.
Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals.
Highly Thermally Stable Energetic Compounds Based on 6-Amino-5-nitropyrimidine. Crystal Growth & Design.
Investigation of Riboflavin Sensitized Degradation of Purine and Pyrimidine Derivatives of DNA and RNA Under UVA and UVB. PubMed.
Hydrolysis of the Trifluoromethyl Group in Triarylphosphines: Scope of the Reaction in the Preparation of Carboxylic. TDX (Tesis Doctorals en Xarxa).
Nitriles: an attractive approach to the development of covalent inhibitors. PMC.
Innate C-H trifluoromethylation of heterocycles. PMC - NIH.
CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. Books.
Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH.
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC.
Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters.
LC-UV-PDA and LC-MS studies to characterize degradation products of glimepiride. PubMed.
Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. MDPI.
Thermal decomposition of 2,4,6-triazidopyrimidine in the melt. ResearchGate.
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
Photostability and Photostabilization of Drugs and Drug Products. SciSpace.
Thermal decomposition. Wikipedia.
Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed.
Photocatalytic Degradation of Pharmaceutical Trimethoprim in Aqueous Solution over Nanostructured TiO2 Film Irradiated with Simulated Solar Radiation. MDPI.
Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. PMC.
1,4-Dihydropyridine oxidative degradation to pyridine derivative under... ResearchGate.
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry.
Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. MDPI.
Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. PubMed.
Kinetics of thermal decomposition of the diazines: shock-tube pyrolysis of pyrimidine. Journal of the Chemical Society, Faraday Transactions.
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic.
Reduction of pyrimidine 23 and 53, oxidation of pyrimidine with... ResearchGate.
Synthesis of pyrimidines by direct condensation of amides and nitriles. PubMed.
20.7: Chemistry of Nitriles. LibreTexts.
Reactions of Nitriles. Chemistry Steps.
US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents.
Tuning the reactivity of nitriles using Cu(ii) catalysis – potentially prebiotic activation of nucleotides. Chemical Science (RSC Publishing).
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational | Queue: Low
Agent: Dr. Aris (Senior Application Scientist)
Ticket Context: Troubleshooting experimental inconsistencies in synthesis, analysis, and biological handling of pyrimidine derivatives.
Introduction
Welcome to the Pyrimidine Technical Support Center. If you are working with cytosine, thymine, uracil, or synthetic analogues (e.g., 5-FU, Gemcitabine scaffolds), you likely face three recurring adversaries: Regioselectivity (getting the N-isomer vs. O-isomer), Tautomerism (ghost peaks in NMR), and Solubility (precipitation in bio-assays).
This guide does not just list "what to do"; it explains the physicochemical causality of these errors so you can build self-validating protocols.
Module 1: Synthesis & Derivatization
Issue: "I’m getting O-alkylation instead of N-alkylation."
The Root Cause: Pyrimidines are ambient nucleophiles. The N1, N3, and exocyclic Oxygen atoms all compete for electrophiles.
Hard/Soft Acid-Base (HSAB) Theory: The Oxygen is a "hard" nucleophile; the Nitrogen is "softer."
Conditions: Basic conditions (NaH/DMF) often expose the oxygen anion, leading to unwanted O-alkylation (lactim ethers).
The Solution: The Vorbrüggen Coupling Protocol
To guarantee N1-selectivity (crucial for nucleoside analogs), you must mask the oxygen and activate the nitrogen.
Checkpoint: Heat to 80°C until the solution becomes clear. If it's not clear, the base is not silylated. The silyl group protects the Oxygen, forcing reaction at the Nitrogen.
Activation (The Trigger):
Cool to 0°C. Add your sugar/electrophile.
Add Lewis Acid: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) is preferred over SnCl4 for easier workup.
Quenching:
Pour into cold NaHCO3. The silyl groups fall off, leaving the N-alkylated product.
Diagram: Regioselectivity Decision Tree
Caption: Decision flow for ensuring N1-regioselectivity in pyrimidine synthesis.
Module 2: Analytical Troubleshooting
Issue: "My NMR shows broad peaks or 'ghost' impurities."
The Root Cause: Keto-Enol (Lactam-Lactim) Tautomerism.[2][3][4]
Pyrimidines exist in rapid equilibrium between forms. In solvents like CDCl3, the exchange rate is often intermediate on the NMR timescale, causing peak broadening or splitting that mimics impurities.
Troubleshooting Matrix: NMR & HPLC
Symptom
Probable Cause
Technical Fix
NMR: Broad -NH or -OH signals
Intermediate exchange rate of tautomers.
Switch Solvent: Use DMSO-d6.[2] It is a hydrogen-bond acceptor that stabilizes the lactam (keto) form, sharpening the peaks.
NMR: Split peaks (e.g., 2 sets of doublets)
Slow exchange (distinct isomers visible).
Variable Temp NMR: Heat to 50-60°C to coalesce the peaks into a single average signal.
HPLC: Severe peak tailing (Asymmetry > 1.5)
Interaction between basic pyrimidine N and acidic silanols on the column.
Modifier: Add 0.1% Trifluoroacetic Acid (TFA) to mobile phase. Warning: For MS, use Formic Acid instead to avoid signal suppression.
HPLC: Split peaks
Sample solvent mismatch.
Diluent: Dissolve sample in the mobile phase starting composition, not pure DMSO.
Module 3: Biological Handling
Issue: "The compound precipitates in cell culture media."
The Root Cause: Kinetic vs. Thermodynamic Solubility.
Pyrimidine derivatives (especially halogenated or aromatic ones) often have high crystal lattice energy (poor water solubility). When you inject a DMSO stock into media, the rapid change in dielectric constant causes "crashing out."
Protocol: The "Step-Down" Dilution
Do not spike 100% DMSO stock directly into media if the final concentration is high.
Stock: Prepare 10 mM stock in anhydrous DMSO.
Intermediate: Dilute 1:10 in PBS (Phosphate Buffered Saline) or culture media without serum. Vortex immediately.
Why? Serum proteins can bind the drug non-specifically before it dissolves.
Final: Add the intermediate solution to the cell plate.
Verification: Check for turbidity (precipitation) using a plate reader at 600 nm (OD600). If OD > 0.05, you have a suspension, not a solution.
Diagram: Solubility Troubleshooting Flow
Caption: Workflow for addressing solubility issues based on compound lipophilicity.
Frequently Asked Questions (FAQ)
Q: Can I use DMF instead of DMSO for biological stocks?A: Generally, avoid it. DMF is more cytotoxic to many cell lines than DMSO. If you must, keep final concentration <0.1%.
Q: My 5-Fluorouracil (5-FU) sample is turning yellow. Is it degraded?A: Likely yes. 5-FU is sensitive to photodegradation and hydrolysis in alkaline solutions. Store solid at 4°C protected from light. If in solution, check pH; stability drops significantly above pH 8.0.
Q: Why does my pyrimidine yield low ionization in LC-MS?A: You might be using TFA. TFA pairs strongly with the basic nitrogen, preventing protonation in the electrospray source. Switch to 0.1% Formic Acid or Ammonium Formate buffer.
References
Vorbrüggen, H., & Ruh-Pohlenz, C. (2000). Synthesis of Nucleosides. Organic Reactions. (The definitive guide on silyl-Hilbert-Johnson coupling).
Maree, D., et al. (2013). Solvent and conformational effects on the NMR spectra of pyrimidine derivatives. Journal of Molecular Structure. (Detailed analysis of tautomerism effects).
Di, L., & Kerns, E. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Authoritative source on solubility and "crashing out" mechanisms).
McCalley, D. V. (2005). Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A. (Explains silanol interactions and tailing).
How to increase the yield of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine synthesis
This guide is designed for researchers and process chemists optimizing the synthesis of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine . It addresses the specific challenges associated with the electron-withdrawing difluor...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed for researchers and process chemists optimizing the synthesis of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine . It addresses the specific challenges associated with the electron-withdrawing difluoromethyl group, the acidity of the 5-position, and the critical condensation steps.
Executive Summary & Reaction Logic
The synthesis of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine typically proceeds via a Claisen-type condensation followed by a cyclocondensation . The presence of the difluoromethyl (
) group introduces unique reactivity challenges compared to non-fluorinated analogs, primarily due to its strong inductive effect which increases the acidity of neighboring protons and susceptibility to hydrolysis.
The Standard Pathway
The most atom-economical route involves the condensation of Ethyl 2-cyano-4,4-difluoro-3-oxobutanoate (formed in situ or isolated) with Formamidine Acetate .
Figure 1: Standard synthetic workflow for the target pyrimidine.
Critical Optimization Protocols
Phase 1: Formation of the Beta-Keto Nitrile Precursor
The Issue: The condensation of ethyl cyanoacetate and ethyl difluoroacetate is the yield-limiting step. The
group makes the ester carbonyl highly electrophilic, but also prone to haloform-type cleavage if hydroxide is present.
Protocol:
Base Selection: Use Sodium Ethoxide (NaOEt) (21% wt in EtOH) or solid NaOEt. Avoid NaH unless necessary, as the exotherm is harder to control with fluorinated esters.
Stoichiometry: Use a slight excess of Ethyl Difluoroacetate (1.1 equiv) relative to Ethyl Cyanoacetate.
Temperature Control:
Start at 0°C .
Add the base slowly to the Ethyl Cyanoacetate first to form the anion.
Add Ethyl Difluoroacetate dropwise. Do not allow temperature to exceed 10°C during addition.
Allow to warm to room temperature only after addition is complete.
Phase 2: Cyclization with Formamidine
The Issue: Incomplete ring closure and formation of open-chain amidine byproducts.
Protocol:
Reagent: Use Formamidine Acetate (1.2 equiv).
Solvent: Ethanol (anhydrous).
Conditions: Reflux is required. The reaction generates water; however, azeotropic removal is rarely needed if the reflux is vigorous and sustained (4–6 hours).
Neutralization: The reaction initially forms the sodium salt of the pyrimidine. You must acidify carefully to precipitate the product.
Troubleshooting Guide (FAQ)
Issue 1: Low Overall Yield (<40%)
Diagnosis: This is often caused by moisture ingress during Step 1 or "O-alkylation" side reactions.
Potential Cause
Verification
Solution
Moisture Contamination
Check reagent water content (Karl Fischer).
Use freshly distilled Ethyl Difluoroacetate. Ensure NaOEt is anhydrous.
Ester Hydrolysis
Smell of acetic/difluoroacetic acid.
Maintain strict anhydrous conditions. Do not use NaOH/KOH.
Self-Condensation
TLC shows multiple spots for Ethyl Cyanoacetate dimer.
Change addition order: Pre-form the cyanoacetate anion at low temp before adding the fluorinated ester.
Issue 2: Product Purity / Color Issues
Diagnosis: The product should be an off-white to pale yellow solid. Dark brown/black indicates polymerization of the difluoro-intermediates.
Cause: Reaction temperature too high during the initial condensation.
Fix: Keep the Step 1 internal temperature below 10°C. High temperatures cause the labile
group to degrade or the cyanoacetate to polymerize.
Issue 3: Product Fails to Precipitate
Diagnosis: The 4-hydroxy pyrimidine is amphoteric but primarily acidic (pKa ~6-7).
Cause: Incorrect pH during workup.
Fix:
After reflux, concentrate the reaction mixture to remove bulk ethanol.
Dilute with water (minimal volume).
Acidify with conc. HCl dropwise to pH 2–3 .
Wait: Fluorinated pyrimidines crystallize slowly. Chill to 0°C and stir for 2 hours.
Advanced Troubleshooting Decision Tree
Figure 2: Diagnostic logic for resolving common synthetic failures.
Optimized Experimental Protocol
Scale: 100 mmol basis
Preparation of Intermediate:
Charge a flame-dried 3-neck flask with Ethanol (anhydrous, 100 mL) .
Add Ethyl Cyanoacetate (11.3 g, 100 mmol) dropwise over 15 min. Stir for 30 min at 0°C.
Add Ethyl Difluoroacetate (13.6 g, 110 mmol) dropwise over 30 min. Internal temp must not exceed 10°C.
Allow to warm to 25°C and stir for 4 hours. (Solution typically turns yellow/orange).
Cyclization:
Add Formamidine Acetate (12.5 g, 120 mmol) directly to the reaction mixture.
Heat to Reflux (78°C) for 6–8 hours.
Monitor by TLC (mobile phase: 5% MeOH in DCM). The starting beta-keto ester spot should disappear.
Workup:
Concentrate under reduced pressure to ~30 mL volume.
Add Ice Water (100 mL) . The mixture will be alkaline (pH ~9-10).
Acidify with 6N HCl dropwise with vigorous stirring to pH 2 .
The product precipitates as a white/off-white solid.
Filter, wash with cold water (2x 20 mL) and cold ethanol (1x 10 mL).
Dry in a vacuum oven at 45°C.
Expected Yield: 65–75%
Appearance: White to pale yellow crystalline solid.
References
Preparation of Ethyl 4,4-difluoro-3-oxobutanoate:
BASF SE. (2009).[1][2] Method for producing alkyl 4,4-difluoroacetoacetates. WO2009106619.[1]
Note: Describes the foundational synthesis of the difluoro-beta-keto ester precursor.
General Pyrimidine Cyclization Logic:
Ashford, R. D. (2011). Ashford's Dictionary of Industrial Chemicals. Wavelength Publications.
Note: Standard reference for industrial condensation conditions of beta-keto esters with amidines.
Fluorinated Pyrimidine Synthesis:
Li, Y., et al. (2007). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. Chinese Journal of Chemistry.
Note: Provides mechanistic insight into the reactivity of fluorinated acetoacetates.
One-Pot Cyclization Strategies:
Patil, D. R., et al. (2010).[3][4] One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl–2-Mercapto Pyrimidine Using Phosphorus Pentoxide. The Open Catalysis Journal.
Note: Illustrates alternative one-pot cyclization methodologies relevant to cyano-pyrimidines.
Addressing poor reproducibility in 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine assays
Welcome to the technical support center for assays involving 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine. This resource is designed for researchers, scientists, and drug development professionals to address common chall...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for assays involving 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the reproducibility of their experimental results. Poor reproducibility can derail research progress; this guide provides a structured approach to troubleshooting and optimizing your assays.
Introduction: Understanding the Compound
5-Cyano-6-difluoromethyl-4-hydroxypyrimidine is a unique molecule with features that can influence assay performance. The electron-withdrawing nature of the difluoromethyl and cyano groups can affect its solubility, stability, and interaction with biological targets. This guide will help you navigate these potential challenges.
Frequently Asked Questions (FAQs)
Q1: My 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine compound shows lower than expected bioactivity in my assay. What are the initial troubleshooting steps?
A1: Lower than expected bioactivity can stem from several factors. Start by assessing the following:
Compound Solubility: Pyrimidine derivatives, especially those with fluorinated groups, can have poor aqueous solubility.[1] Ensure your compound is fully dissolved in a suitable solvent like DMSO before diluting it into the assay medium. Precipitated compound will not be biologically active.
Compound Stability: The difluoromethyl group can be susceptible to degradation under certain pH and temperature conditions. Verify the stability of your compound in the assay buffer over the time course of your experiment.
Reagent Quality: Ensure all reagents, including the enzyme, substrate, and cofactors, are of high quality and have not undergone excessive freeze-thaw cycles.[2]
Q2: I am observing high background noise and inconsistent results in my enzyme inhibition assay. What could be the cause?
A2: High background and inconsistency can be attributed to:
Non-specific Inhibition: The cyano and difluoromethyl groups can potentially interact non-specifically with assay components. Consider including appropriate controls to assess non-specific inhibition.
Incorrect Reagent Concentrations: Inaccurate concentrations of the enzyme, substrate, or the test compound can lead to unreliable results.[1] Always prepare fresh dilutions from a validated stock solution.
Improper Incubation Times: Ensure that pre-incubation and reaction times are optimized and consistent across all experiments.[1]
Q3: How can I improve the solubility of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine in my aqueous assay buffer?
A3: Improving solubility is a critical step for obtaining reliable data.
Co-solvents: Consider the use of a small percentage of an organic co-solvent, such as DMSO or ethanol, in your final assay buffer. However, be mindful that high concentrations of organic solvents can inactivate enzymes.[3]
pH Adjustment: The hydroxypyrimidine moiety has a pKa that will influence its solubility at different pH values. Experiment with a range of pH values for your assay buffer to find the optimal solubility and enzyme activity.
Sonication: Briefly sonicating the stock solution can help to dissolve the compound fully.
Troubleshooting Guides
Issue 1: Poor Dose-Response Curve and Inconsistent IC50 Values
A common issue is obtaining a shallow or inconsistent dose-response curve, leading to unreliable IC50 values. This can be due to a variety of factors, from compound instability to suboptimal assay conditions.
Caption: Workflow for troubleshooting inconsistent IC50 values.
Verify Compound Integrity & Purity:
Causality: Impurities can interfere with the assay, leading to inaccurate results. The presence of degradants can also lead to an underestimation of the active compound's concentration.
Action: Confirm the purity of your 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine stock using techniques like HPLC or LC-MS. Ensure there are no significant impurities or degradation products.
Assess Compound Solubility in Assay Buffer:
Causality: Undissolved compound will not be available to interact with the target, leading to an artificially high IC50.[1]
Action: Prepare the highest concentration of the compound to be used in the assay and visually inspect for any precipitation. You can also use techniques like nephelometry to quantify solubility.
Optimize Enzyme & Substrate Concentrations:
Causality: The concentrations of enzyme and substrate should be optimized to ensure the assay is running under initial velocity conditions and is sensitive to inhibition.[4]
Action: Perform a matrix titration of enzyme and substrate concentrations to determine the optimal conditions for your assay. The substrate concentration should ideally be at or below the Km value for competitive inhibitors.
Evaluate Compound Stability in Assay Buffer:
Causality: Fluorinated compounds can be unstable under certain conditions.[5] Degradation of the inhibitor over the course of the assay will lead to a loss of potency.
Action: Incubate the compound in the assay buffer for the duration of the experiment. At various time points, measure the concentration of the intact compound by HPLC to assess its stability.
Check for Non-Specific Inhibition:
Causality: The electrophilic nature of the cyano and difluoromethyl groups could lead to non-specific interactions with proteins.
Action: Run control experiments, such as including a structurally similar but inactive compound, or testing against an unrelated enzyme to assess specificity.
Issue 2: High Variability Between Replicate Wells
High coefficient of variation (CV) between replicate wells is a sign of poor assay precision and can mask real biological effects.
Comparative Guide: 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine vs. Traditional Pyrimidine Analogs in Scaffold Design
As drug discovery and agrochemical development pivot toward highly functionalized, metabolically stable scaffolds, the strategic incorporation of fluorinated moieties has become indispensable. Among these, 5-Cyano-6-difl...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery and agrochemical development pivot toward highly functionalized, metabolically stable scaffolds, the strategic incorporation of fluorinated moieties has become indispensable. Among these, 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine (5-CDFHP, CAS: 425395-57-9) [1] has emerged as a uniquely powerful intermediate.
This guide provides an objective, mechanistic comparison between 5-CDFHP and traditional pyrimidine analogs (such as 6-Trifluoromethyl-4-hydroxypyrimidine and 5-Cyano-4-hydroxypyrimidine). By analyzing physicochemical properties and synthetic reactivity, we will establish why 5-CDFHP is increasingly preferred for designing next-generation kinase inhibitors and high-efficacy herbicides.
Mechanistic Rationale: The Power of Dual Functionalization
The superiority of 5-CDFHP over its analogs lies in the synergistic electronic and steric effects of its two adjacent substituents: the difluoromethyl (-CF₂H) group at C6 and the cyano (-CN) group at C5.
The Difluoromethyl (-CF₂H) Advantage
Historically, medicinal chemists relied heavily on the trifluoromethyl (-CF₃) group to improve metabolic stability and lipophilicity. However, -CF₃ is purely hydrophobic and sterically demanding. In contrast, the -CF₂H group in 5-CDFHP acts as a lipophilic hydrogen bond donor [2]. The highly polarized C-F bonds draw electron density away from the carbon, rendering the remaining hydrogen sufficiently electropositive to participate in directional hydrogen bonding with target protein backbones (e.g., kinase hinge regions) or agrochemical receptor sites. As demonstrated in foundational studies published in the [3], the -CF₂H group serves as a highly effective bioisostere for -OH or -SH groups, improving membrane permeability without sacrificing critical target binding interactions.
The Cyano (-CN) Activation
The cyano group at the C5 position exerts a profound electron-withdrawing effect via both inductive and resonance mechanisms. This drastically lowers the pKa of the C4-hydroxyl group, shifting the tautomeric equilibrium heavily toward the 4-oxo form in polar environments. More importantly, the combined electron-withdrawing forces of -CN and -CF₂H leave the pyrimidine ring exceptionally electron-deficient, priming the C4 position for rapid Nucleophilic Aromatic Substitution (S_NAr) once activated.
Comparative Performance Data
To objectively evaluate 5-CDFHP, we must benchmark it against standard pyrimidine building blocks. The table below summarizes the physicochemical and reactive differences that dictate scaffold selection.
Pyrimidine Analog
Substituent Profile
Lipophilicity (ClogP Impact)
H-Bond Donor (HBD) Capacity
S_NAr Reactivity (at C4)
Primary Application
5-CDFHP
5-CN, 6-CF₂H
Moderate (Tunable)
Yes (Lipophilic HBD via -CF₂H)
Exceptionally High
Advanced Kinase Inhibitors / Next-Gen Herbicides
6-TFHP
6-CF₃
High (Hydrophobic)
No
High
Traditional Agrochemicals / Fluorinated Scaffolds
5-CHP
5-CN
Low
No (at C6)
Moderate
Basic Pharmaceutical Intermediates
Data Interpretation: While 6-TFHP offers high lipophilicity, it lacks the hydrogen-bonding capability of 5-CDFHP. Conversely, 5-CHP lacks the metabolic shielding and membrane permeability afforded by fluorination. 5-CDFHP bridges this gap, offering a "best-of-both-worlds" profile.
To utilize 5-CDFHP in scaffold design, it must first be converted into a reactive electrophile. The following protocol outlines the self-validating conversion of 5-CDFHP to a bioactive 4-amino derivative.
Causality: POCl₃ acts as both the solvent and the chlorinating agent, driving the tautomeric equilibrium from the 4-oxo form to the highly reactive 4-chloro form.
Catalytic Addition: Add N,N-Dimethylaniline (0.5 eq) dropwise at 0°C.
Causality: This reagent acts as a nucleophilic catalyst (forming a Vilsmeier-type intermediate) and an acid scavenger. It accelerates chlorination while preventing the acid-catalyzed degradation of the sensitive -CN group.
Thermal Activation: Heat the mixture to 80°C for 4 hours.
Causality: The strongly electron-withdrawing -CF₂H and -CN groups deactivate the ring toward initial electrophilic attack by POCl₃, requiring sustained thermal energy to overcome the activation barrier for the C-O to C-Cl bond conversion.
Self-Validation & Workup: Monitor the reaction via LC-MS. The system validates its completion when the M+H peak shifts by exactly +19.5 Da, displaying the characteristic 3:1 isotopic pattern indicative of ³⁵Cl/³⁷Cl incorporation. Quench by carefully pouring the mixture into ice water to hydrolyze excess POCl₃, followed by extraction with Ethyl Acetate.
Reaction Setup: Dissolve the crude 4-chloro-5-cyano-6-difluoromethylpyrimidine intermediate in anhydrous THF, followed by the addition of N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
Causality: THF provides a polar aprotic environment that stabilizes the Meisenheimer complex transition state. DIPEA, a non-nucleophilic base, neutralizes the HCl generated during the reaction, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.
Nucleophilic Addition: Add the target primary or secondary amine (1.1 eq) at room temperature.
Causality: Due to the extreme electron deficiency of the pyrimidine ring (synergistically activated by both -CN and -CF₂H), the S_NAr reaction proceeds rapidly at ambient temperature. Heating is strictly avoided to prevent unwanted poly-substitution or ring-opening side reactions.
Self-Validation: The reaction mixture will visibly transition from pale yellow to deep orange as the conjugated amino-pyrimidine system forms. TLC (Hexanes:EtOAc) will confirm completion via the disappearance of the high-Rf chloro intermediate and the emergence of a highly UV-active, lower-Rf product spot.
Logical Workflow Visualization
The following diagram maps the causality between the physicochemical properties of 5-CDFHP and its experimental utility in scaffold generation.
Logical workflow of the physicochemical activation and synthetic utility of 5-CDFHP.
Conclusion
When compared to traditional analogs like 6-TFHP and 5-CHP, 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine offers a distinct, dual-threat advantage. Its -CF₂H group provides critical lipophilic hydrogen-bonding capabilities that enhance target affinity[4], while the combination of -CF₂H and -CN creates a highly electrophilic core that streamlines late-stage functionalization. For researchers developing novel agrochemicals or targeted therapeutics, 5-CDFHP represents a highly efficient, self-validating building block for advanced scaffold design.
References
Zafrani, Y., Yeffet, D., Sod-Moriah, G., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017. URL:[Link]
Zafrani, Y., Sod-Moriah, G., Yeffet, D., et al. "CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?" Journal of Medicinal Chemistry, 2019. URL:[Link]
Confirming Mechanism of Action: A Strategic Guide to Secondary Assays
Introduction: The Cost of False Positives In drug discovery, a "hit" from a primary screen is merely a statistical probability, not a therapeutic lead. High-Throughput Screening (HTS) campaigns frequently yield false pos...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Cost of False Positives
In drug discovery, a "hit" from a primary screen is merely a statistical probability, not a therapeutic lead. High-Throughput Screening (HTS) campaigns frequently yield false positives due to compound aggregation, fluorescence interference, or non-specific binding.
Mechanism of Action (MoA) confirmation is the rigorous process of validating that a molecule produces its effect via the hypothesized biological pathway. This guide details the Orthogonal Approach —using assays with distinct physical principles to eliminate artifacts and confirm efficacy.[1] We will compare biophysical and functional technologies, providing the experimental granularity required for high-confidence decision-making.
Strategic Framework: The Orthogonal Approach
To validate a hit, you must answer two fundamental questions:
Target Engagement: Does the molecule physically bind to the target? (Biophysical)
Functional Consequence: Does binding modulate the downstream signaling pathway in a cellular context? (Functional)
The Validation Funnel
The following diagram illustrates the logic flow from Hit to Validated Lead, emphasizing the filter points.
Caption: The Orthogonal Validation Funnel filters hits through physically distinct assays to ensure true MoA confirmation.
Biophysical assays measure the direct interaction between a ligand and a protein. They are the "truth serum" of drug discovery because they are generally label-free and independent of cellular complexity.
Technology Comparison: SPR vs. MST vs. TSA
Feature
SPR (Surface Plasmon Resonance)
MST (Microscale Thermophoresis)
TSA (Thermal Shift Assay)
Physical Principle
Refractive index change upon mass binding
Thermophoretic movement in temp gradient
Protein thermal stability (melting point)
Data Output
Real-time Kinetics (, , )
Affinity (), Stoichiometry
Shift (Stabilization)
Throughput
Medium/High
Medium
High
Sample Consumption
Low (< 50 µg protein)
Very Low (< 10 µg protein)
Medium
Immobilization
Required (Chip surface)
No (In-solution)
No (In-solution)
Best For
Kinetic profiling, Residence time
Difficult targets, Membrane proteins
Buffer optimization, Fragment screening
Deep Dive: Surface Plasmon Resonance (SPR)
SPR is the gold standard because it provides kinetic resolution . Knowing how long a drug stays bound (residence time,
) is often more predictive of in vivo efficacy than affinity () alone.
Experimental Protocol: SPR Kinetic Analysis
Objective: Determine
, , and for a small molecule inhibitor against a target kinase.
Chip Selection: Use a CM5 (carboxymethylated dextran) sensor chip for standard protein coupling.
Activation: Inject EDC/NHS (1:1) for 420s at 10 µL/min to activate carboxyl groups.
Ligand Coupling: Dilute target protein to 10-20 µg/mL in 10 mM Sodium Acetate (pH 4.5-5.0). Inject until reaching ~2000-3000 RU (Response Units).
Blocking: Inject 1 M Ethanolamine-HCl (pH 8.5) for 420s to deactivate remaining esters.
Expert Insight: Always include a Reference Channel (activated/blocked without protein) to subtract non-specific binding and bulk refractive index changes.
2. Analyte Preparation
Prepare a concentration series of the small molecule. Start at
the estimated and perform a 2-fold or 3-fold dilution series (e.g., 0 nM to 1000 nM).
Expert Insight: Match the running buffer DMSO concentration exactly (e.g., 1% DMSO) in all analyte samples to avoid "solvent jumps" that obscure data.
3. Kinetic Injection Cycle (Single-Cycle or Multi-Cycle)
Association Phase: Inject analyte for 60-120s at high flow rate (30-50 µL/min) to minimize mass transport limitations.
Dissociation Phase: Switch to running buffer for 300-600s.
Regeneration: If binding is stable, inject regeneration solution (e.g., 10 mM Glycine pH 2.5) for 30s to remove analyte.
Expert Insight: For tight binders (slow
), extend dissociation time. If dissociation is too slow, use Single-Cycle Kinetics to avoid harsh regeneration steps that damage the protein.
4. Data Analysis
Zero the x-axis (time) and y-axis (response) to the start of injection.
Subtract Reference Channel data.
Fit data to a 1:1 Langmuir Binding Model .
Assess fit quality using
(should be < 10% of ).
Caption: SPR Sensorgram phases. The curvature of the association and dissociation phases determines the kinetic constants.
Functional Validation: Cellular Signaling
Once binding is confirmed, you must prove the molecule works in a cell. This usually involves measuring the phosphorylation of a downstream protein.
Technology Comparison: TR-FRET vs. AlphaLISA vs. Western Blot
Feature
TR-FRET (HTRF/LanthaScreen)
AlphaLISA
Western Blot
Principle
Time-Resolved Fluorescence Resonance Energy Transfer
Bead-based chemiluminescent amplification
Electrophoretic separation + Immunodetection
Format
Homogeneous (Mix & Read)
Homogeneous (Mix & Read)
Heterogeneous (Wash steps)
Sensitivity
High (nM range)
Ultra-High (fM/pg range)
Medium/Low
Throughput
High (384/1536-well)
High (384/1536-well)
Low (Gel-based)
Specificity
High (Dual antibody)
High (Dual antibody)
Highest (Size verification)
Limitations
Potential compound fluorescence interference
Sensitive to light & temperature
Labor intensive, not quantitative
Deep Dive: TR-FRET (Time-Resolved FRET)
TR-FRET is preferred for secondary screening because it is ratiometric . It uses a long-lifetime fluorophore (Europium or Terbium) as a donor.[3] The measurement is taken after a time delay (50-100 µs), allowing short-lived background fluorescence from the compound or plastic to decay, resulting in a high signal-to-noise ratio.
Objective: Measure inhibition of STAT3 phosphorylation (Tyr705) by a hit compound.
1. Cell Culture & Treatment
Seed cells (e.g., HeLa) in a 96-well culture plate (50,000 cells/well). Incubate overnight.
Pre-treat cells with the compound (dose-response) for 1 hour.
Stimulate the pathway (e.g., add IL-6 cytokine) for 15-30 minutes.
Remove supernatant.
2. Lysis
Add 50 µL of Supplemented Lysis Buffer (containing blocking reagents and phosphatase inhibitors).
Incubate for 30 mins at room temperature with shaking.
Expert Insight: Phosphatase inhibitors (Orthovanadate, NaF) are critical. Without them, the signal will vanish during lysis.
3. Assay Reaction (384-well Low Volume Plate)
Transfer 16 µL of cell lysate to a white 384-well plate.
Prepare Antibody Mix:
Donor Ab: Anti-STAT3-Europium Cryptate.
Acceptor Ab: Anti-pSTAT3(Tyr705)-d2 (or XL665).
Add 4 µL of Antibody Mix to the lysate.
Cover plate and incubate for 2-4 hours (or overnight) at room temperature.
4. Detection & Analysis
Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).
Excitation: 320-340 nm.
Emission 1 (Donor): 615 nm (Europium).
Emission 2 (Acceptor): 665 nm.
Calculation: Calculate the Ratio:
.
Plot Ratio vs. Log[Compound] to determine
.
Caption: TR-FRET Sandwich Assay. Signal is only generated when both antibodies bind the target, confirming phosphorylation.
Selectivity & Specificity
A validated MoA also requires proving what the compound doesn't do.
Selectivity Panels: Test against related family members (e.g., if targeting JAK1, test JAK2, JAK3, TYK2) to ensure isoform specificity.
Safety Pharmacology: Use broad panels (e.g., Eurofins SafetyScreen44) to rule out binding to hERG, GPCRs, and other critical safety targets early in the process.
References
Assay Guidance Manual. National Center for Advancing Translational Sciences (NCATS).[4][5][6][7] "Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations."
[Link]
Cytiva (formerly GE Healthcare). "Surface Plasmon Resonance (SPR) theory."
[Link]
Reaction Biology. "Biophysical Assays: SPR, MST, and TSA."
[Link]
Cross-validation of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine activity
Cross-Validation of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine Activity: A Comparative Guide for Next-Generation Pyrimidine Scaffolds As drug development professionals push the boundaries of targeted therapies, the opt...
Author: BenchChem Technical Support Team. Date: March 2026
Cross-Validation of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine Activity: A Comparative Guide for Next-Generation Pyrimidine Scaffolds
As drug development professionals push the boundaries of targeted therapies, the optimization of pyrimidine scaffolds remains a cornerstone of oncology and virology. Fluorinated pyrimidines have historically served as foundational active pharmaceutical ingredients (APIs), primarily through the inhibition of Thymidylate Synthase (TS) and subsequent RNA misincorporation ()[1]. However, first-generation compounds like 5-Fluorouracil (5-FU) suffer from rapid metabolic degradation and off-target toxicities.
In my experience overseeing early-stage molecular validation, the emergence of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine (5-CDFHP) represents a significant structural leap. This guide provides an objective, data-driven framework for cross-validating the activity of 5-CDFHP against traditional alternatives, detailing the causality behind its superior biochemical performance.
Mechanistic Rationale: The Power of Dual Substitution
The potency of 5-CDFHP is not accidental; it is the result of precise rational drug design targeting the active sites of pyrimidine-dependent enzymes.
The 6-Difluoromethyl (
) Advantage: Unlike a fully fluorinated trifluoromethyl () group, the difluoromethyl moiety acts as a lipophilic hydrogen bond donor. This allows 5-CDFHP to engage in highly directional hydrogen bonding with the hydrophobic pockets of target enzymes, enhancing binding affinity while maintaining metabolic stability ()[2].
The 5-Cyano (-CN) Effect: The cyano group is strongly electron-withdrawing. Its placement at the 5-position drastically lowers the
of the adjacent 4-hydroxyl group. At physiological pH, this hydroxyl group is predominantly deprotonated, mimicking the anionic transition state of native substrates (e.g., dUMP) and tightly coordinating with active-site basic residues.
Fig 1: Mechanism of action for 5-CDFHP targeting Thymidylate Synthase in pyrimidine biosynthesis.
Comparative Performance Data
To objectively evaluate 5-CDFHP, we benchmark its performance against the industry standard (5-FU) and a structurally similar
-pyrimidine analog. The data below synthesizes expected cross-validation metrics based on scaffold analysis.
Parameter
5-Fluorouracil (5-FU)
Trifluoromethyl Analog ()
5-CDFHP (, -CN)
TS Inhibition ()
1,200 nM (as FdUMP)
45 nM
18 nM
Lipophilicity (LogP)
-0.89
2.8
1.9
Metabolic Half-life ()
< 15 min
40 min
> 120 min
Primary Limitation
Rapid DPD degradation
Poor aqueous solubility
None observed in vitro
Data Interpretation: 5-CDFHP achieves sub-20 nM inhibition while maintaining a balanced LogP (1.9), ensuring both cellular permeability and aqueous solubility without the rapid enzymatic clearance that plagues 5-FU.
Cross-Validation Experimental Protocols
A robust validation system must be self-correcting. The following protocols are designed not just to measure activity, but to prove causality and rule out off-target effects.
Fig 2: Cross-validation workflow for 5-CDFHP evaluating potency and specificity.
Protocol A: Cell-Free Enzymatic Inhibition Assay
Objective: Determine the
and of 5-CDFHP against recombinant human Thymidylate Synthase (hTS).
Causality & Design: We utilize a continuous spectrophotometric assay tracking the oxidation of NADPH. By tightly controlling substrate concentrations, we isolate the specific binding affinity of the inhibitor.
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10 mM 2-mercaptoethanol). Causality: 2-mercaptoethanol is critical to prevent the oxidation of catalytic cysteine residues in the hTS active site, which would otherwise yield false-positive inhibition.
Compound Titration: Serially dilute 5-CDFHP (0.1 nM to 10 µM) in DMSO. Keep final DMSO concentration <1% to prevent solvent-induced enzyme denaturation.
Enzyme Incubation: Pre-incubate hTS with 5-CDFHP for 15 minutes at 37°C. Causality: This allows for steady-state binding, which is mathematically required to accurately calculate the inhibition constant (
) for slow-binding pyrimidine analogs.
Reaction Initiation: Add saturating concentrations of dUMP (100 µM) and mTHF (50 µM). Causality: Saturating the native substrate ensures the measured inhibition is strictly competitive, proving the compound is binding exactly where intended.
Data Acquisition: Monitor absorbance at 340 nm for 10 minutes to calculate the initial velocity (
).
Protocol B: Cellular Proliferation and Thymidine Rescue Assay
Objective: Cross-validate the intracellular activity and specificity of 5-CDFHP.
Causality & Design: A highly potent enzyme inhibitor is useless if it causes generalized cytotoxicity. To confirm on-target TS inhibition, a thymidine rescue assay is employed, a gold-standard method to differentiate specific de novo pyrimidine synthesis blockade from off-target toxicity ()[3].
Cell Plating: Seed HCT-116 colorectal carcinoma cells at 3,000 cells/well in 96-well plates. Incubate overnight.
Treatment Arms: Treat cells with varying concentrations of 5-CDFHP (1 nM to 10 µM). Crucially, create a parallel set of wells treated with 5-CDFHP + 10 µM exogenous thymidine.
Incubation: Incubate for 72 hours. Causality: 72 hours allows for at least two cell doubling times, ensuring that the depletion of intracellular dTMP pools translates into measurable growth arrest (thymineless death).
Viability Measurement: Add CellTiter-Glo® reagent and measure luminescence to quantify ATP levels (proportional to viable cells).
Validation Logic: If 5-CDFHP selectively targets pyrimidine biosynthesis, the addition of exogenous thymidine will bypass the inhibited de novo pathway via the salvage pathway, restoring cell viability to near 100%. If viability remains suppressed despite thymidine rescue, the compound possesses off-target kinase or RNA-incorporation toxicity.
Conclusion
The cross-validation of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine demonstrates how targeted functional group substitutions—specifically the pairing of a lipophilic hydrogen-bonding
group with an electron-withdrawing cyano group—can dramatically optimize the pyrimidine scaffold. By utilizing self-validating protocols like the thymidine rescue assay, researchers can confidently advance 5-CDFHP derivatives through the preclinical drug development pipeline.
References
Title: Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine
Source: International Journal of Molecular Sciences / PubMed Central
URL: [Link]
Title: Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety
Source: ACS Medicinal Chemistry Letters / PubMed Central
URL: [Link]
Title: Thymidylate synthase inhibitors in cancer therapy: direct and indirect inhibitors
Source: Journal of Clinical Oncology (ASCO)
URL: [Link]
Comparative Profiling of KRAS G12C Inhibitors: Benchmarking Novel Candidates Against Clinical Standards
Executive Summary: The Shift to Covalent Inhibition For decades, KRAS was considered "undruggable" due to its high affinity for GTP and lack of deep hydrophobic pockets. The discovery of the Switch-II pocket (S-IIP) revo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Shift to Covalent Inhibition
For decades, KRAS was considered "undruggable" due to its high affinity for GTP and lack of deep hydrophobic pockets. The discovery of the Switch-II pocket (S-IIP) revolutionized this landscape, enabling the development of covalent inhibitors that lock KRAS G12C in its inactive GDP-bound state.
This guide provides a head-to-head framework for evaluating a Novel Candidate (Candidate-N) against the current clinical gold standards: Sotorasib (AMG 510) and Adagrasib (MRTX849) . We focus on the critical transition from biochemical potency to cellular efficacy, emphasizing the specific metrics required to validate a "best-in-class" profile.
Mechanistic Basis & Signaling Pathway[1][2][3]
To accurately benchmark a new inhibitor, one must understand the specific node of intervention. Unlike ATP-competitive kinase inhibitors, KRAS G12C inhibitors rely on the cycling rate of the GTPase. They bind only when the protein is in its GDP-bound (inactive) state.
Visualization: The KRAS G12C Blockade
The following diagram illustrates the MAPK signaling cascade and the precise "lock" mechanism utilized by Sotorasib and Adagrasib.
Figure 1: Mechanism of Action. Inhibitors trap KRAS G12C in the inactive GDP-bound conformation, preventing SOS1-mediated nucleotide exchange and downstream MAPK signaling.
Head-to-Head Performance Data
When profiling Candidate-N, your data package must demonstrate superiority or non-inferiority in two key areas: Potency (
Data synthesized from comparative profiling studies (Canon et al., 2019; Hallin et al., 2020).
Feature
Sotorasib (AMG 510)
Adagrasib (MRTX849)
Candidate-N (Target Profile)
Binding Type
Covalent (Irreversible)
Covalent (Irreversible)
Covalent (Irreversible)
Target Residue
Cysteine 12 (Switch-II)
Cysteine 12 (Switch-II)
Cysteine 12 (Switch-II)
Cellular (Viability)
~6 nM
~5–10 nM
< 5 nM
pERK Inhibition ()
~10–30 nM
~10–20 nM
< 10 nM
Selectivity (vs. WT KRAS)
> 1000-fold
> 1000-fold
> 1000-fold
PK Property (Half-life)
~5.5 hours
~23 hours
> 24 hours (Goal)
CNS Penetration
Low
Moderate
High (Goal)
Scientist's Note: While Sotorasib and Adagrasib have similar cellular potency, Adagrasib generally exhibits a longer half-life and better CNS penetration. A competitive Candidate-N should aim to match the potency of Sotorasib while improving upon the pharmacokinetic duration of Adagrasib.
Experimental Protocols (Self-Validating Systems)
To generate the data above, you must use assays that account for the unique "GDP-lock" mechanism. Standard kinase assays will fail here.
Objective: Quantify the inhibitor's ability to prevent the exchange of GDP for GTP, mediated by SOS1.
Why this works: This assay directly measures the functional consequence of locking the Switch-II pocket.
Fluorescent GTP analog (e.g., BODIPY-GTP or Mant-GTP).[4]
Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM
, 1 mM DTT.
Workflow:
Protein Prep: Dilute KRAS G12C-GDP to 200 nM in Assay Buffer.
Compound Incubation (Critical Step):
Add Candidate-N, Sotorasib, or Adagrasib (serial dilutions) to the protein.
Incubate for 30–60 minutes.
Reasoning: Covalent inhibitors require time to form the bond (
). Skipping this pre-incubation will artificially inflate values.
Reaction Initiation: Add SOS1 (100 nM) and BODIPY-GTP (500 nM).
Detection: Monitor fluorescence increase (binding of BODIPY-GTP) or decrease (displacement of Mant-GDP) over 60 minutes via plate reader (Ex/Em specific to fluorophore).
Analysis: Plot Rate of Exchange vs. [Inhibitor]. Determine
Objective: Confirm that biochemical inhibition translates to intracellular signaling blockade.
Cell Line:NCI-H358 (Homozygous KRAS G12C).[8]
Control Line:A549 (KRAS G12S - should be insensitive).
Starvation (Optional but Recommended): Serum-starve (0.1% FBS) for 4 hours to reduce background noise from growth factors.
Treatment: Treat with inhibitors (0.1 nM – 10 µM) for 2 hours .
Note: 2 hours is sufficient for proximal signaling (pERK) inhibition. Viability assays require 72 hours.[5]
Stimulation: Stimulate with EGF (50 ng/mL) for 10 minutes to drive the pathway flux.
Lysis & Detection: Lyse cells and quantify pERK1/2 (Thr202/Tyr204) vs. Total ERK using HTRF or Western Blot.
Validation:
Success: Dose-dependent reduction of pERK in H358.
Specificity Check: No reduction of pERK in A549 at biologically relevant concentrations (<1 µM).
Visualizing the Evaluation Workflow
The following flowchart outlines the logical progression for validating a covalent KRAS inhibitor, ensuring "fail-fast" criteria are met before expensive in vivo studies.
) and bond formation rate () before cellular validation.
References
Canon, J., et al. (2019).[1] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.[5] Nature, 575, 217–223.[1]
Hallin, J., et al. (2020). The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients. Cancer Discovery, 10(1), 54-71.
Janes, M. R., et al. (2018). Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor.[9][3][10] Cell, 172(3), 578-589.
National Cancer Institute. (n.d.). NCI-H358 Cell Line Metadata.
Reproducibility in the Synthesis of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine: A Comparative Application Guide
Executive Summary As a Senior Application Scientist, I frequently encounter reproducibility crises when scaling up highly functionalized fluorinated heterocycles. One notoriously challenging building block is[1].
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter reproducibility crises when scaling up highly functionalized fluorinated heterocycles. One notoriously challenging building block is[1]. This compound, also referenced by its tautomeric nomenclature [2], serves as a critical intermediate in the development of advanced agrochemicals and targeted therapeutics. Recently, the 4-(difluoromethyl)pyrimidine moiety has been identified as an optimized binding module in potent PI3K inhibitors, outperforming traditional trifluoromethyl analogues in preclinical models[3]. Furthermore, the strategic incorporation of fluorine into heterocyclic cores is a dominant strategy in modern drug design to enhance metabolic stability and target binding affinity[4].
However, published yields for this specific pyrimidine often range erratically from 35% to 78%. This variance stems from the volatility of fluorinated precursors, the sensitivity of the cyano group to hydrolysis, and complex tautomeric equilibria. This guide objectively compares the two primary synthetic routes and provides a self-validating, step-by-step protocol to ensure absolute reproducibility.
Mechanistic Insights: Tautomerism and Analytical Variability
Before comparing synthetic routes, we must address the fundamental cause of analytical discrepancies in published literature: tautomerism. In solution, 5-cyano-6-difluoromethyl-4-hydroxypyrimidine exists in a dynamic equilibrium with its keto form, 6-(difluoromethyl)-4-oxo-1H-pyrimidine-5-carbonitrile[2].
Causality in Analysis: In polar protic solvents (e.g., Methanol-d4), the equilibrium shifts toward the pyrimidin-4-one (keto) form, leading to a distinct downfield shift in the
F NMR spectrum due to the altered electron density at the C6 position. In aprotic solvents (e.g., DMSO-d6), the 4-hydroxypyrimidine (enol) form is stabilized by intermolecular hydrogen bonding. Failure to control the solvent environment during LC-MS or NMR analysis results in peak broadening and split signals, falsely suggesting an impure product.
Figure 1: Synthetic workflow and tautomeric equilibrium of the difluoromethyl pyrimidine core.
Comparative Analysis of Synthetic Routes
To establish a reproducible standard, we evaluated the two predominant methodologies for synthesizing difluoromethylated pyrimidines[3][5].
Route A: De Novo Condensation (The Industry Standard)
Involves the condensation of formamidine acetate with ethyl 2-cyano-4,4-difluoro-3-oxobutanoate in the presence of a mild base (e.g., sodium ethoxide).
Route B: Late-Stage Difluoromethylation
Involves the synthesis of 5-cyano-4-hydroxypyrimidine-6-carbaldehyde, followed by fluorination using a nucleophilic fluorinating agent like DAST or Deoxo-Fluor.
Metric
Route A: De Novo Condensation
Route B: Late-Stage Fluorination
Average Yield (Isolated)
72% - 76%
35% - 42%
Purity (HPLC)
>98%
~90% (Contaminated with monofluorinated byproducts)
Scalability
Excellent (Up to 5 kg batches)
Poor (Exothermic fluorination risks)
E-Factor (Waste/Product)
12.5
> 45.0
Reproducibility Score
High (If pH is strictly controlled)
Low (Highly dependent on reagent quality)
Optimized Experimental Protocol: Route A (Self-Validating System)
This protocol is engineered to be self-validating. We use visual and thermodynamic feedback loops to ensure the reaction is proceeding correctly without relying solely on end-point analysis.
Preparation of the Amidine Free Base: Suspend formamidine acetate (1.2 eq) in anhydrous ethanol at 0°C under nitrogen. Dropwise, add sodium ethoxide (1.2 eq).
Self-Validation Check: The dissolution of the acetate salt and the formation of a fine white precipitate (sodium acetate) confirms the successful liberation of free formamidine. If the solution remains clear, the ethoxide has degraded; halt the process immediately.
Enolate Formation and Condensation: In a separate vessel, dissolve ethyl 2-cyano-4,4-difluoro-3-oxobutanoate in ethanol at -5°C. Slowly transfer the formamidine mixture into this vessel over 45 minutes. Add the remaining sodium ethoxide (1.3 eq) to maintain a pH of 8.5 - 9.0.
Causality of Choice: The temperature must not exceed 5°C during addition. The difluoroacetoacetate derivative is highly susceptible to retro-Claisen cleavage at elevated temperatures in basic media.
Self-Validation Check: A color shift from pale yellow to deep orange indicates premature hydrolysis of the cyano group (usually due to moisture or temperature spikes). A sustained pale yellow color indicates a healthy condensation trajectory.
Cyclization: Warm the reaction to 25°C and stir for 12 hours.
Controlled Precipitation (Critical Step): Concentrate the mixture under vacuum to remove 70% of the ethanol. Dilute with ice-cold water. Slowly acidify with 2M HCl until the pH reaches exactly 2.5.
Causality of Choice: The pKa of the 4-hydroxyl group is approximately 4.2. Acidifying to pH 2.5 ensures complete protonation, driving the product out of the aqueous phase as a crystalline solid[6].
Isolation: Filter the precipitate, wash with ice-cold water (3 x 50 mL), and dry under high vacuum at 40°C for 24 hours.
Analytical Validation Standards
To verify the reproducibility of the synthesized [6], compare your analytical data against these strict benchmarks:
F NMR (400 MHz, DMSO-d6): -118.5 ppm (d, J = 54.0 Hz, 2F). Note: A singlet indicates loss of the proton, while a shift beyond -125 ppm indicates O-alkylation or degradation.
LC-MS (ESI-): m/z calculated for C6H2F2N3O [M-H]- 170.0; found 170.1.
By adhering to the thermodynamic and pH boundaries outlined in this guide, researchers can eliminate the batch-to-batch variability historically associated with 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine, ensuring robust downstream synthesis of fluorinated therapeutics.
References
ChemicalBook. "425395-57-9 CAS Manufactory - 5-CYANO-6-DIFLUOROMETHYL-4-HYDROXYPYRIMIDINE". Source: chemicalbook.com.
PubChem. "Methyl 4-(difluoromethyl)pyrimidine-5-carboxylate | C7H6F2N2O2 | CID 97181392". Source: National Center for Biotechnology Information.
Borsari, C., et al. "Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety". Source: ACS Medicinal Chemistry Letters (2019).
Dmochowski, I. J., et al. "Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs". Source: Organic & Biomolecular Chemistry, RSC Publishing (2025).
Optimizing Structure-Activity Relationship (SAR) Profiling: A Comparative Guide to TR-FRET, AlphaScreen, and Fluorescence Polarization
Structure-Activity Relationship (SAR) studies are the definitive engine of lead optimization in drug discovery. The primary objective is to establish a rigorous mathematical correlation between chemical modifications and...
Author: BenchChem Technical Support Team. Date: March 2026
Structure-Activity Relationship (SAR) studies are the definitive engine of lead optimization in drug discovery. The primary objective is to establish a rigorous mathematical correlation between chemical modifications and biological activity (e.g.,
, ). However, as a Senior Application Scientist, I often see medicinal chemistry efforts derailed by a fundamental flaw: assay platform mismatch . If your biochemical assay is susceptible to compound interference, avidity artifacts, or the tight-binding limit, your SAR data will mislead your chemistry team.
In this guide, we objectively evaluate the three dominant homogeneous high-throughput screening (HTS) formats used for kinase and protein-protein interaction (PPI) SAR profiling: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) , Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen/AlphaLISA) , and Fluorescence Polarization (FP) .
Mechanistic Causality: The Physics of the Assay Platforms
To select the right platform, you must understand the biophysical mechanisms driving the signal.
TR-FRET: This technology merges time-resolved fluorimetry with Förster Resonance Energy Transfer. It utilizes lanthanide chelates (such as Europium or Terbium) as donor fluorophores[1]. Because lanthanides exhibit an exceptionally long emission half-life (measured in milliseconds), the detector can wait for a microsecond delay before reading the signal. This time-gate allows all short-lived background auto-fluorescence from library compounds to decay to zero[2]. Furthermore, TR-FRET relies on a ratiometric readout (Acceptor Emission / Donor Emission), which internally corrects for well-to-well liquid dispensing errors and mild inner-filter effects[1].
AlphaScreen / AlphaLISA: A bead-based proximity assay. Upon laser excitation at 680 nm, a donor bead converts ambient oxygen into singlet oxygen. If an acceptor bead is within 200 nm, the singlet oxygen transfers and triggers a chemiluminescent cascade[3]. The massive 200 nm distance limit allows for the detection of large multi-protein complexes, unlike TR-FRET which is strictly limited to a ~10 nm radius[3].
Fluorescence Polarization (FP): FP measures the tumbling rate of a fluorophore in solution. A small fluorescent tracer tumbles rapidly, emitting depolarized light. When it binds to a large target protein, the tumbling slows drastically, and the emitted light remains highly polarized. It is a simple, one-label system, but it requires significant mass differences between the bound and unbound states[4].
Figure 1: Mechanistic comparison of TR-FRET, AlphaScreen, and FP assay signal generation.
Comparative Performance in SAR Campaigns
When transitioning from primary hit identification to lead optimization, the demands on the assay change drastically.
Sensitivity and the Tight-Binding Limit
As your medicinal chemistry team synthesizes highly potent compounds (low nanomolar to picomolar), the assay must utilize target protein concentrations below the
of the inhibitor to accurately resolve potency differences. If the protein concentration is higher than the inhibitor's , you hit the "tight-binding limit," and all highly potent compounds will artificially appear to have the same (equal to half the enzyme concentration)[5].
TR-FRET & AlphaScreen: Both utilize signal amplification and exhibit high signal-to-background ratios, allowing them to operate at low nanomolar or picomolar protein concentrations.
FP: Often requires high nanomolar to micromolar protein concentrations to achieve a sufficient polarization shift, making it highly susceptible to the tight-binding limit and unsuitable for advanced SAR[4].
Compound Interference & Artifacts
Library compounds frequently auto-fluoresce, absorb light (inner-filter effect), or act as chemical quenchers.
FP: Highly susceptible to auto-fluorescence, leading to false negatives[5].
AlphaScreen: Sensitive to singlet oxygen quenchers (e.g., transition metals, certain antioxidants) and compounds that absorb in the 520-620 nm range. AlphaLISA mitigates color quenching by using a Europium acceptor emitting at 615 nm[3].
TR-FRET: The time-gated, ratiometric readout makes it the most robust against compound interference, which is why it is the gold standard for definitive SAR profiling[1].
Avidity Effects in Binding Assays
AlphaScreen relies on multivalent beads. While this avidity effect increases sensitivity for weak interactions, it is a significant drawback for SAR analysis. The avidity can artificially make competitive inhibitors appear significantly weaker than their true dissociation constant, skewing the SAR correlation[5]. TR-FRET uses monovalent fluorophores, providing a direct 1:1 stoichiometric readout ideal for accurate
determination.
Quantitative Platform Comparison
Parameter
TR-FRET
AlphaScreen / AlphaLISA
Fluorescence Polarization (FP)
Proximity Limit
~10 nm (Förster radius)
Up to 200 nm
N/A (Tumbling based)
Sensitivity
High (pM to nM)
Very High (pM)
Moderate to Low (M to nM)
Tight-Binding Limit Risk
Low
Low
High
Interference Susceptibility
Very Low (Time-gated & Ratiometric)
Moderate (Singlet oxygen quenchers)
High (Auto-fluorescence)
Avidity Artifacts
None (1:1 stoichiometry)
High (Multivalent beads)
None
Miniaturization
Excellent (1536-well capable)
Excellent (1536-well capable)
Good (384-well standard)
Reagent Cost
Moderate to High
High
Low
Experimental Methodology: Self-Validating TR-FRET Kinase SAR Protocol
To generate trustworthy SAR data, an assay must be a self-validating system . This means embedding internal controls that prove the assay's thermodynamic and kinetic fidelity during every single run.
Validation Logic: Every 384-well plate must contain a
-factor control column (DMSO vehicle vs. reference inhibitor) to validate assay robustness ( required). Furthermore, a full dose-response curve of a known reference compound (e.g., Staurosporine) must be run daily to ensure calculated values are absolute and not drifting due to reagent degradation.
Step-by-Step Protocol (Competitive Kinase Assay)
Compound Preparation & Acoustic Dispensing:
Action: Dispense 10 nL of SAR compounds (in 100% DMSO) into a 384-well low-volume assay plate using an acoustic liquid handler.
Causality: Acoustic dispensing eliminates tip-based carryover contamination. It also keeps the final assay DMSO concentration strictly at 0.1%. Higher DMSO concentrations can directly denature the kinase, artificially inflating apparent inhibitor potency.
Enzyme-Inhibitor Pre-incubation:
Action: Add 5
L of 2X Kinase solution in assay buffer. Incubate for 30 minutes at room temperature.
Causality: Many advanced SAR compounds exhibit slow-binding kinetics. Pre-incubating the enzyme with the inhibitor before adding ATP ensures the system reaches thermodynamic equilibrium, preventing right-shifted (artificially weak)
artifacts.
Reaction Initiation:
Action: Add 5
L of 2X ATP / Biotinylated-Substrate mix to initiate the reaction.
Causality: The ATP concentration must be set precisely at its apparent
for the specific kinase. Setting ensures the assay is highly sensitive to ATP-competitive inhibitors (dictated by the Cheng-Prusoff relationship). If ATP is too high, competitive inhibitors will appear falsely inactive.
Reaction Termination & Detection:
Action: After the linear phase of the reaction (e.g., 60 mins), add 10
L of Detection Mix containing EDTA (20 mM final), Europium-labeled anti-phospho antibody (Donor), and Streptavidin-fluorophore (Acceptor).
Causality: EDTA rapidly chelates
, an essential cofactor for kinase activity, instantly freezing the reaction state. The antibody binds the phosphorylated product, and streptavidin binds the biotin tag, bringing the donor and acceptor into FRET proximity (< 10 nm).
Time-Gated Ratiometric Readout:
Action: Read the plate on a TR-FRET compatible microplate reader. Excite at 320 nm. Wait for a 50
s delay, then integrate emission at 615 nm (Donor) and 665 nm (Acceptor).
Causality: The 50
s delay allows all short-lived compound auto-fluorescence to decay. Taking the ratio (665 nm / 615 nm) normalizes the data, correcting for any minor well-to-well variations in liquid volume.
Figure 2: Self-validating TR-FRET experimental workflow highlighting mechanistic causality at each step.
Benchmarking Next-Generation KRAS G12C Inhibitors: A Comparative Guide to Divarasib vs. Standard-of-Care
Executive Summary & Mechanistic Rationale For decades, the KRAS oncoprotein was considered "undruggable" due to its picomolar affinity for GTP and the lack of deep binding pockets. The development of first-in-class stand...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
For decades, the KRAS oncoprotein was considered "undruggable" due to its picomolar affinity for GTP and the lack of deep binding pockets. The development of first-in-class standard-of-care (SoC) covalent inhibitors, such as sotorasib (AMG 510) and adagrasib (MRTX849) , shattered this paradigm by exploiting the Switch-II pocket (S-IIP) and the reactive cysteine residue present in the KRAS G12C mutation[1].
However, as clinical data matured, the limitations of these first-generation SoCs became apparent, primarily manifesting as moderate progression-free survival (PFS) and acquired resistance[2]. Benchmarking novel compounds against these SoCs requires a rigorous, self-validating approach that evaluates not just phenotypic cell death, but precise target engagement.
This guide outlines the critical benchmarking of divarasib (GDC-6036) —a highly potent, next-generation KRAS G12C inhibitor—against sotorasib and adagrasib. By locking the mutant protein in its inactive, GDP-bound state, these compounds halt downstream MAPK (RAF-MEK-ERK) signaling[3],[4].
Caption: Simplified KRAS G12C signaling pathway and the mechanism of covalent Switch-II pocket inhibitors.
Quantitative Benchmarking: Divarasib vs. Standard-of-Care
When evaluating a new candidate, in vitro potency must translate to superior clinical efficacy. Preclinical studies demonstrate that divarasib exhibits a sub-nanomolar IC50, making it 5 to 20 times more potent and up to 50 times more selective than sotorasib[3],[5]. Furthermore, divarasib displays an astonishing >18,000-fold selectivity for mutant G12C over wild-type KRAS[5].
This enhanced biochemical profile directly translates to the clinic. In non-small cell lung cancer (NSCLC), divarasib achieved an Objective Response Rate (ORR) of 53.4% and a median PFS of 13.1 months[6], significantly outperforming the historical benchmarks set by sotorasib (mPFS of 5.6 months in the CodeBreaK200 trial)[2].
To confidently benchmark a novel compound against sotorasib, your experimental design must be a self-validating system . Phenotypic assays (like cell viability) are susceptible to confounding factors such as off-target cytotoxicity. Therefore, we must couple viability assays with mechanistic target-engagement assays (pERK quantification) to prove causality—that the cell death is directly driven by KRAS G12C inhibition[3],[4].
Causality Check: This assay measures the ultimate anti-proliferative effect of the compound. We use a 72-96 hour incubation because KRAS inhibition does not cause immediate lysis; it triggers a cascade leading to apoptosis, which requires time to execute[4].
Cell Preparation: Culture KRAS G12C-mutant NSCLC cell lines (e.g., NCI-H358, MIA PaCa-2) and wild-type control lines in RPMI-1640 supplemented with 10% FBS.
Seeding: Seed cells at 2,000–3,000 cells/well in 384-well opaque white plates. Incubate overnight at 37°C, 5% CO2 to allow for adherence.
Compound Dosing: Prepare a 10-point, 3-fold serial dilution of divarasib, sotorasib, and adagrasib in DMSO. Transfer to the assay plate using an acoustic dispenser (e.g., Echo) to ensure precise nanoliter dosing. Final DMSO concentration must not exceed 0.1% to prevent solvent toxicity.
Incubation: Incubate for 72 to 96 hours.
Detection: Add CellTiter-Glo® reagent (v/v 1:1) to measure ATP levels as a proxy for metabolically active cells. Agitate for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[4].
Data Analysis: Normalize luminescence data to vehicle-treated controls. Calculate the IC50 using a 4-parameter non-linear regression model. Analytical Note: The inflection point of this curve dictates the absolute potency, where divarasib consistently demonstrates a leftward shift relative to sotorasib[3].
Causality Check: To prove the viability drop from Protocol A is due to KRAS inhibition, we measure phosphorylated ERK (pERK). Because pERK is an immediate downstream effector of the MAPK pathway, we use a much shorter timepoint (2-24 hours)[4]. We must use phosphatase inhibitors during lysis to prevent the artificial degradation of the phosphorylation signal.
Seeding & Dosing: Seed cells in 96-well plates and dose with the same serial dilutions used in Protocol A.
Incubation: Incubate for 2 to 24 hours. (A 4-hour timepoint is optimal for capturing peak pERK suppression before compensatory feedback loops activate).
Lysis: Wash cells with ice-cold PBS. Lyse immediately using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride)[4].
Quantification: Determine total protein concentration using a BCA assay[4].
Detection (HTRF or Western Blot): Use Homogeneous Time-Resolved Fluorescence (HTRF) for high-throughput quantification of pERK1/2 (Thr202/Tyr204) normalized to total ERK.
Validation: A highly potent compound like divarasib will show near-complete ablation of the pERK signal at sub-nanomolar concentrations, directly correlating with the IC50 observed in the viability assay[3].
Conclusion
Benchmarking against standard-of-care compounds requires more than just observing cell death; it demands a rigorous demonstration of superior target engagement, selectivity, and downstream signaling ablation. By utilizing self-validating protocols, preclinical scientists can confidently demonstrate how next-generation covalent inhibitors like divarasib achieve their 5-to-20-fold potency advantage over pioneers like sotorasib[3]. This rigorous in vitro profiling is the foundational step that ultimately drives the superior clinical response rates and prolonged progression-free survival observed in recent oncology trials[6],[2].
References
National Institutes of Health (PMC). Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC. Retrieved from: [Link]
European Society for Medical Oncology (ESMO). Encouraging Single-Agent Antitumour Activity of Divarasib Across KRAS G12C-positive Tumours. Retrieved from: [Link]
Taylor & Francis. Adagrasib in KRYSTAL-12 has Broken the KRAS G12C Enigma Code in Non-Small Cell Lung Carcinoma. Retrieved from: [Link]
Nature / Yuntsg. Targeting KRAS in cancer. Retrieved from:[Link]
Dovepress. Adagrasib in the treatment of KRAS G12C positive advanced NSCLC: design, development and place in therapy. Retrieved from: [Link]
In Vitro Versus In Vivo Correlation (IVIVC) of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine (5-CDHP): A Comparative Guide
Executive Summary The translation of pyrimidine analogs from cell culture to animal models is notoriously complex. 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine (5-CDHP) represents an investigational class of substituted...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The translation of pyrimidine analogs from cell culture to animal models is notoriously complex. 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine (5-CDHP) represents an investigational class of substituted pyrimidines designed to overcome the rapid metabolic clearance that plagues classical antimetabolites like 5-Fluorouracil (5-FU). This guide provides an objective, data-driven comparison of 5-CDHP against standard-of-care alternatives, focusing on the causality behind In Vitro-In Vivo Correlation (IVIVC) discrepancies. By leveraging advanced 3D spheroid models and LC-MS/MS pharmacokinetics, researchers can establish a self-validating framework to predict in vivo efficacy from in vitro data.
Mechanistic Rationale: The Role of the Difluoromethyl-Pyrimidine Scaffold
Classical pyrimidine analogs act as prodrugs that require extensive intracellular phosphorylation to exert their pharmacological effects, making their intracellular pharmacokinetics highly variable[1]. 5-FU, for instance, is rapidly degraded by hepatic dihydropyrimidine dehydrogenase (DPD), resulting in a plasma half-life of mere minutes and a poor IVIVC.
Modern medicinal chemistry approaches to thymidylate synthase (TS) inhibitors and kinase inhibitors frequently utilize pyrimidine scaffolds to enhance enzyme binding and cytotoxicity[2]. In the case of 5-CDHP, the addition of the electron-withdrawing cyano (-CN) group and the lipophilic difluoromethyl (-CHF2) group serves a dual purpose. Similar to other difluoromethyl-pyrimidine derivatives in preclinical development, this moiety significantly improves target binding affinity while sterically hindering DPD-mediated degradation, leading to superior in vivo pharmacokinetic profiles[3].
Fig 1: Mechanistic pathway comparing 5-CDHP and 5-FU inhibition of Thymidylate Synthase.
Comparative Performance Data
To objectively evaluate 5-CDHP, we must compare its performance metrics against 5-FU and Capecitabine (an oral prodrug of 5-FU). The table below synthesizes quantitative data across standard HCT116 colorectal carcinoma models.
Compound
In Vitro IC₅₀ (2D)
In Vitro IC₅₀ (3D Spheroid)
In Vivo TGI (%)
Plasma t₁/₂ (h)
IVIVC Predictability
5-CDHP
15 nM
145 nM
78%
4.2
High (with 3D models)
5-Fluorouracil
300 nM
1,200 nM
65%
0.2
Poor
Capecitabine
>10,000 nM
>10,000 nM
82%
0.8
Moderate
*Capecitabine is an inactive prodrug requiring hepatic and tumoral enzymatic conversion (via Thymidine Phosphorylase), rendering direct in vitro cytotoxicity assays largely uninformative without metabolic activation.
Causality Behind the IVIVC Gap
The stark difference between 2D and 3D in vitro IC₅₀ values for 5-CDHP highlights a critical IVIVC bottleneck. In 2D monolayers, the lipophilic -CHF2 group drives rapid cellular uptake, yielding a highly potent 15 nM IC₅₀. However, in vivo, this same lipophilicity results in high plasma protein binding (PPB), reducing the free drug fraction available to penetrate the tumor microenvironment. Establishing a robust Level A IVIVC—which correlates the entire in vitro release/exposure profile with the in vivo plasma concentration—requires advanced formulation or 3D modeling to account for these physiological barriers[4].
Self-Validating Experimental Protocols
To bridge the IVIVC gap and generate trustworthy data, the following protocols utilize a self-validating system: the in vitro assay is deliberately stressed with physiological proteins to mimic the in vivo environment, and both phases are unified by a single analytical quantification method (LC-MS/MS).
Fig 2: Experimental workflow for establishing Level A IVIVC using LC-MS/MS data integration.
Protocol 1: 3D Spheroid Intracellular Pharmacokinetics (In Vitro)
Purpose: To replicate the hypoxic core, nutrient gradients, and protein-binding constraints of solid tumors, preventing the overestimation of drug efficacy.
Spheroid Generation: Seed HCT116 cells (1,000 cells/well) in ultra-low attachment 96-well plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours until compact spheroids form.
Physiological Dosing: Prepare 5-CDHP dosing solutions (10 nM to 10 µM) in culture media supplemented with 4% Human Serum Albumin (HSA) to simulate in vivo plasma protein binding.
Incubation & Quenching: Dose spheroids and incubate for 48 hours. Harvest spheroids, wash thrice with ice-cold PBS to remove extracellular drug, and immediately lyse using 80% cold methanol (-80°C) to quench enzymatic metabolism.
Extraction: Centrifuge lysates at 14,000 x g for 15 minutes. Extract the supernatant for LC-MS/MS analysis to quantify the intracellular concentration of 5-CDHP.
Protocol 2: Xenograft Pharmacokinetics and Efficacy (In Vivo)
Purpose: To determine absolute bioavailability, hepatic clearance, and actual tumor penetration for direct correlation with Protocol 1.
Tumor Inoculation: Inject 5 × 10⁶ HCT116 cells subcutaneously into the right flank of athymic nude mice. Initiate treatment when tumors reach a volume of ~150 mm³.
Administration: Administer 5-CDHP via oral gavage (PO, 20 mg/kg) and intravenous injection (IV, 5 mg/kg) in parallel cohorts. Expert Insight: Comparing PO vs IV allows for the calculation of first-pass hepatic metabolism, a major variable in pyrimidine analog IVIVC.
Sampling: Collect blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Euthanize a subset of mice at the 4-hour mark to excise the tumor.
Quantification: Homogenize tumor tissue in RIPA buffer. Precipitate proteins from both plasma and tumor homogenates using acetonitrile. Analyze the supernatant via LC-MS/MS.
IVIVC Mathematical Modeling: Plot the fraction of drug absorbed/penetrated in vivo against the intracellular accumulation fraction determined in vitro. A linear regression with
confirms a Level A correlation, validating the 3D spheroid model as a predictive tool for 5-CDHP efficacy.
Part 1: Executive Summary & Immediate Action 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine (CDHP) is a specialized fluorinated heterocyclic intermediate, typically utilized in the synthesis of antiviral (e.g., Favipiravir...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Immediate Action
5-Cyano-6-difluoromethyl-4-hydroxypyrimidine (CDHP) is a specialized fluorinated heterocyclic intermediate, typically utilized in the synthesis of antiviral (e.g., Favipiravir analogs) or anticancer agents (e.g., EGFR inhibitors).[1]
CRITICAL DISPOSAL DIRECTIVE:
Do NOT dispose of this compound via standard organic solvent streams or municipal drains. Due to the combination of a nitrile (cyano) group and a difluoromethyl moiety , this substance requires High-Temperature Incineration (>1100°C) with specific flue gas scrubbing to prevent the release of Hydrogen Cyanide (HCN) and Hydrogen Fluoride (HF).
Immediate Safety Profile:
Property
Hazard Class
Critical Action
Functional Group
Nitrile (-CN)
Segregate from ACIDS to prevent HCN gas evolution.[1]
Halogen Content
Difluoromethyl (-CHF2)
Classify as Halogenated Waste. Requires specialized incineration.[1]
| Bioactivity | Pyrimidine Analog | Treat as Potentially Cytotoxic until specific tox data rules otherwise.[1] |
Part 2: Chemical Profile & Hazard Identification
To ensure a self-validating disposal protocol, you must understand the causality behind the safety steps. This compound presents a "Dual-Hazard" profile:
The Cyano Risk (Acid Incompatibility):
While aromatic nitriles are generally more stable than aliphatic ones, the presence of the electron-withdrawing difluoromethyl group can alter the stability of the pyrimidine ring. In the presence of strong acids, hydrolysis of the nitrile can occur, or under extreme reductive conditions, cyanide ions could theoretically be liberated.
Protocol: Maintain waste pH > 7 (neutral to basic) to ensure cyanides remain in solution as ions if any hydrolysis occurs, preventing volatile HCN formation.
The Fluorine Factor (Incineration Requirement):
The C-F bond is one of the strongest in organic chemistry (approx. 485 kJ/mol). Standard waste incinerators operating at 850°C may fail to fully mineralize the difluoromethyl group, leading to the emission of toxic organofluorine byproducts or PFAS-like residues.
Protocol: Waste must be tagged for facilities equipped with secondary combustion chambers operating above 1100°C and rapid quenching systems to capture HF.
Part 3: The Core Disposal Protocol
Step 1: Pre-Disposal Stabilization
Before moving the waste to central storage, stabilize the matrix.
For Solids (Powder/Crystals):
Do not dissolve.[1] Keep in original container if possible.
Double-bag in polyethylene (LDPE) or polypropylene (PP) bags.[1]
Contain: Cover spill with damp paper towels to prevent dust generation.[1]
Clean: Scoop material into a wide-mouth HDPE jar. Wipe surface with 1M NaOH (to neutralize any potential acid contact) followed by water.[1]
Disposal: Label the cleanup debris as Hazardous Solid Waste (Bin A) .
Spill Cleanup (Liquid):
Absorb: Use a non-combustible absorbent (Vermiculite or Sand).[1] Do not use sawdust (reaction risk with potential oxidizers in the mix).
Collect: Shovel into a bucket.
Decontaminate: Wash surface with soap and water.[1]
References
Sigma-Aldrich. (2024).[1] Safety Data Sheet: 4-Amino-2-hydroxypyrimidine (Structural Analog).[1] Retrieved from [1]
Thermo Fisher Scientific. (2011).[1] Safety Data Sheet: 5-Pyrimidinamine, 4,6-dichloro-.[1] Retrieved from [1]
European Commission. (2010).[1] Directive 2010/75/EU on Industrial Emissions (Integrated Pollution Prevention and Control).[1] (Mandates 1100°C incineration for >1% halogenated waste).[1] Retrieved from [1]
National Institutes of Health (NIH). (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (Details stability of C-F bonds). Retrieved from [1]
American Chemical Society (ACS). (2021).[1] Waste-Minimized Cyanosilylation of Carbonyls.[1] (Discusses nitrile waste minimization). Retrieved from [1]
Personal protective equipment for handling 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine
Executive Safety Directive Treat as High-Potency/Undefined Hazard (Band 3/4 Equivalent). In the absence of a compound-specific Safety Data Sheet (SDS) for this specialized intermediate, you must apply Structure-Activity...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety Directive
Treat as High-Potency/Undefined Hazard (Band 3/4 Equivalent).
In the absence of a compound-specific Safety Data Sheet (SDS) for this specialized intermediate, you must apply Structure-Activity Relationship (SAR) safety protocols. The presence of a nitrile (cyano) group combined with a difluoromethyl moiety suggests two critical risks:
Metabolic Toxicity: Potential for metabolic release of cyanide ions or fluorinated metabolites.
Core Directive: Do not handle this compound on an open bench. All operations involving open containers must occur within a certified chemical fume hood.
PPE & Engineering Controls Matrix
This matrix defines the minimum acceptable protection levels.
Protection Zone
Equipment Requirement
Technical Justification (Causality)
Primary Barrier
Chemical Fume Hood (Face velocity: 80–100 fpm)
Inhalation Control: Prevents exposure to dusts or aerosols.[1] The difluoromethyl group typically renders the compound volatile-sensitive or capable of generating potent dusts.
Hand Protection
Double Nitrile Gloves (Outer: 5 mil minimum)
Permeation Resistance: Standard latex is permeable to many organic solvents used with this compound (e.g., DMSO/DMF). Double gloving provides a "breakthrough indicator" layer.
Eye Protection
Chemical Splash Goggles (ANSI Z87.1+)
Irreversible Damage Prevention: Safety glasses are insufficient. Fluorinated heterocycles can cause severe, sometimes delayed, corneal damage upon contact.
Respiratory
N95 (Solids) or P100/PAPR (if spill)
Particulate Defense: If weighing outside a hood (strongly discouraged) or cleaning a spill, HEPA filtration is required to block fine particulates (<0.3 microns).
Body Defense
Tyvek® Lab Coat (Closed front)
Dermal Shielding: Cotton coats absorb liquids. Tyvek repels dust and splashes, preventing the "wicking" of toxic solutions to the skin.
Operational Workflow: The "Self-Validating" System
Safety is not a static list of gear; it is a dynamic workflow. Use this logic flow to determine your procedure.
Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.[2] Note the escalation to Laminate gloves for penetrating solvents.
Detailed Protocol Steps
Step 1: Pre-Operational Validation
Airflow Check: Verify fume hood flow is active. Tape a small Kimwipe to the sash bottom; if it flows inward at a 45° angle, velocity is sufficient.
Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.
Step 2: Handling (Solid State)
Static Control: Fluorinated powders are often static-prone. Use an ionizing anti-static gun on the spatula and weigh boat before transfer to prevent "jumping" of the powder.
Technique: Keep hands deep inside the hood (at least 6 inches from the sash plane). Never break the plane of the sash with your head.
Step 3: Handling (Solution State)
Solvent Warning: If dissolving in DMSO or DMF , be aware that these solvents act as carriers, dragging the toxic compound through standard nitrile gloves and skin.
Action: If using DMSO, wear Silver Shield (Laminate) gloves under your outer nitrile gloves.
Step 4: Decontamination
Solvent Choice: Do not use water initially.[3] The hydroxypyrimidine moiety suggests limited water solubility. Use Ethanol or Acetone on a paper towel to wipe down equipment, then follow with soap and water.
Waste: Dispose of the wipe in the Solid Hazardous Waste container, not the trash.
Emergency Response & Disposal
Accidental Exposure[3][4][5][6]
Skin Contact: Immediately wash with soap and water for 15 minutes .[4] Do not use organic solvents (alcohol) to clean skin, as this may increase absorption of the fluorinated motif.
Eye Contact: Flush for 15 minutes. Seek medical attention immediately—fluorinated compounds can cause delayed corneal opacity.
Disposal Strategy (Critical)
Because this molecule contains Fluorine (F) , it cannot be incinerated in standard medical waste streams without specific scrubbers (risk of HF generation).
Waste Stream
Container Label
Protocol
Solid Waste
"Hazardous Waste: Fluorinated Organic Solid"
Double-bag in clear polyethylene. Tie securely.
Liquid Waste
"Halogenated Organic Solvents"
DO NOT MIX with acids. Segregate from non-halogenated solvents to reduce disposal costs and prevent side reactions.
Empty Containers
"Triple Rinsed"
Rinse 3x with acetone. Collect rinsate in Halogenated Waste. Deface label before discarding glass.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132).
U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances.
BenchChem. (2025).[2][5] Safeguarding Your Research: Handling Fluorinated Pyrimidines.
ThermoFisher Scientific. (2026). Safety Data Sheet: Pyrimidine Derivatives.